molecular formula C19H22Cl2N2O B2617425 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol CAS No. 321432-97-7

1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol

カタログ番号: B2617425
CAS番号: 321432-97-7
分子量: 365.3
InChIキー: AYBYPRNGUZVMQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol is a useful research compound. Its molecular formula is C19H22Cl2N2O and its molecular weight is 365.3. The purity is usually 95%.
BenchChem offers high-quality 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O/c1-22-10-12-23(13-11-22)14-19(24,15-2-6-17(20)7-3-15)16-4-8-18(21)9-5-16/h2-9,24H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBYPRNGUZVMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathways and Reaction Mechanisms for 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol is a highly substituted β-amino alcohol featuring a tertiary carbinol core flanked by two para-chlorophenyl rings and a 4-methylpiperazine moiety. Structurally, it bridges the pharmacophoric spaces of diphenylmethyl-piperazine antihistamines (e.g., hydroxyzine, chlorcyclizine) and structurally related agrochemicals.

Designing a robust, scalable synthesis for this molecule requires circumventing the extreme steric hindrance imposed by the diaryl-substituted carbon center. This whitepaper details a highly regioselective, two-step synthetic architecture: a Corey-Chaykovsky epoxidation followed by a regioselective SN2 epoxide ring-opening. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the thermodynamic and kinetic causalities that dictate these experimental choices.

Retrosynthetic Analysis & Strategic Disconnections

The target molecule is a classic 1,1-diaryl-2-aminoethanol. A direct Grignard addition of a functionalized alkyl halide to 4,4'-dichlorobenzophenone is historically prone to elimination side-reactions due to the basicity of the Grignard reagent.

Instead, a more elegant and self-validating disconnection approach targets the C–N bond.

  • Disconnection 1 (C–N Bond): Cleaving the β-carbon-nitrogen bond reveals 1-methylpiperazine and 2,2-bis(4-chlorophenyl)oxirane as the immediate precursors.

  • Disconnection 2 (C–C/C–O Bonds): The oxirane ring can be disconnected to 4,4'-dichlorobenzophenone and a methylene synthon, which is efficiently provided by a sulfur ylide via the Johnson-Corey-Chaykovsky reaction[1].

SynthesisPathway SM 4,4'-Dichlorobenzophenone Epoxide 2,2-Bis(4-chlorophenyl)oxirane SM->Epoxide + Ylide DMSO, NaH, 0°C to RT Ylide Dimethylsulfoxonium Methylide Ylide->Epoxide Product 1,1-Bis(4-chlorophenyl)-2- (4-methylpiperazino)-1-ethanol Epoxide->Product + Amine EtOH, Reflux, 12h Amine 1-Methylpiperazine Amine->Product

Retrosynthetic and forward synthetic pathway to the target β-amino alcohol.

Mechanistic Pathways

The Corey-Chaykovsky Epoxidation

The synthesis of the intermediate, 2,2-bis(4-chlorophenyl)oxirane, relies on the addition of a sulfur ylide to the electrophilic carbonyl carbon of 4,4'-dichlorobenzophenone[2].

Causality of Reagent Selection: We specifically select trimethylsulfoxonium iodide over trimethylsulfonium iodide. Deprotonation by sodium hydride (NaH) in dimethyl sulfoxide (DMSO) generates dimethylsulfoxonium methylide. Because the sulfoxonium ylide is a "softer" nucleophile, its addition to the carbonyl is reversible, placing the reaction under thermodynamic control. This prevents premature side reactions and ensures that the subsequent irreversible intramolecular displacement of DMSO (yielding the three-membered oxirane ring) proceeds with high fidelity[2].

Regioselective Epoxide Ring-Opening

The conversion of the oxirane to the final β-amino alcohol is driven by the nucleophilic attack of 1-methylpiperazine[3].

Causality of Regioselectivity: The oxirane presents two potential electrophilic sites. However, the C2 carbon is bonded to two bulky 4-chlorophenyl groups, creating an impenetrable steric shield. Consequently, the secondary amine of 1-methylpiperazine attacks exclusively at the terminal, unhindered CH2 group via an SN2 mechanism[4]. The resulting alkoxide intermediate is subsequently protonated by the protic solvent (ethanol) to yield the tertiary alcohol.

Mechanism N1 2,2-Bis(4-chlorophenyl)oxirane N2 Nucleophilic Attack (SN2 at less hindered CH2) N1->N2 1-Methylpiperazine N3 Alkoxide Intermediate (Sterically Locked) N2->N3 C-O bond cleavage N4 Proton Transfer (Solvent Mediated) N3->N4 EtOH solvent N5 Target Compound N4->N5 Final product

SN2 epoxide ring-opening mechanism highlighting regioselective nucleophilic attack.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate In-Process Controls (IPCs) to create a self-validating workflow.

Protocol A: Synthesis of 2,2-Bis(4-chlorophenyl)oxirane
  • Ylide Generation: Charge a flame-dried, argon-purged flask with trimethylsulfoxonium iodide (1.2 eq) and anhydrous DMSO. Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions.

    • Causality: Hydrogen gas evolution serves as a visual IPC for ylide formation. Stir until gas evolution ceases (approx. 30 mins)[5].

  • Ketone Addition: Dissolve 4,4'-dichlorobenzophenone (1.0 eq) in anhydrous DMSO and add dropwise to the ylide solution at 0 °C.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (IPC 1): Perform TLC (Hexane:EtOAc 8:2). The starting ketone ( Rf​≈0.6 ) should be entirely consumed, replaced by the less polar epoxide ( Rf​≈0.7 ).

  • Workup: Quench with ice-cold water and extract with diethyl ether (3x). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude epoxide as a pale yellow oil, which is used directly in the next step to prevent hydrolytic degradation.

Protocol B: Synthesis of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol
  • Reagent Mixing: Dissolve the crude 2,2-bis(4-chlorophenyl)oxirane (1.0 eq) in absolute ethanol. Add 1-methylpiperazine (1.5 eq).

    • Causality: A slight excess of the amine ensures pseudo-first-order kinetics, driving the bimolecular SN2 reaction to completion[3].

  • Thermal Activation: Heat the reaction mixture to reflux (78 °C) for 12 hours.

  • Validation (IPC 2): Monitor via LC-MS. The epoxide mass peak ( [M+H]+ 265.0) must disappear, replaced by the target compound mass peak ( [M+H]+ 365.1).

  • Workup & Purification: Evaporate the ethanol. Dissolve the residue in dichloromethane and wash with water to remove unreacted 1-methylpiperazine. Extract the organic layer with 1M HCl to selectively partition the basic product into the aqueous phase (leaving non-basic impurities behind). Neutralize the aqueous phase with 1M NaOH and re-extract with dichloromethane.

  • Crystallization: Dry the organic phase, concentrate, and recrystallize from a mixture of hot ethanol and hexane to yield the pure target compound as a white crystalline solid.

Quantitative Data & Reaction Optimization

The choice of solvent and heating modality drastically impacts the kinetics of the epoxide ring-opening step. While ethanol under reflux is the standard scalable method, recent advances in microwave-assisted organic synthesis (MAOS) utilizing nitromethane have shown superior kinetic profiles for sterically hindered epoxides[4].

Table 1: Optimization of the Epoxide Ring-Opening Step

SolventActivation MethodTemp (°C)Time (h)Yield (%)Regioselectivity (β-amino alcohol)
Ethanol Thermal (Reflux)7812.085>99:1
Nitromethane Microwave[4]1000.592>99:1
Acetonitrile Thermal (Reflux)8218.076>99:1
Toluene Thermal (Reflux)11024.045>99:1

Data Interpretation: Non-polar solvents like toluene fail to stabilize the highly polarized zwitterionic transition state of the SN2 attack, leading to poor yields. Polar protic solvents (Ethanol) or highly polar aprotic solvents under microwave irradiation (Nitromethane) provide the optimal dielectric environment for the reaction[4].

Conclusion

The synthesis of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol is best achieved through a highly controlled, two-step sequence. By leveraging the thermodynamic control of the Corey-Chaykovsky sulfoxonium ylide and the stringent steric bias of the resulting diaryl oxirane, chemists can achieve near-perfect regioselectivity. The implementation of phase-switching acid-base workups and optimized solvent environments ensures that this protocol is both scalable and self-validating for drug development applications.

References

  • Organic Chemistry Portal. "Corey-Chaykovsky Reaction." Organic Chemistry Portal. Available at:[Link]

  • Wikipedia Contributors. "Johnson–Corey–Chaykovsky reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. "Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky)." Master Organic Chemistry. Available at:[Link]

  • Pujala, B., et al. "Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane." ACS Omega (2020). Available at:[Link]

Sources

In-Vitro Metabolic Stability of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol in Liver Microsomes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, accurately predicting human hepatic clearance is paramount for optimizing pharmacokinetics (PK) and mitigating attrition risks. 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol (BCP-MPE) is a highly lipophilic, basic amine characterized by a bulky diaryl-ethanol moiety and a 4-methylpiperazine ring. Due to its physicochemical properties, BCP-MPE presents unique challenges in standard in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays.

This whitepaper provides an authoritative, step-by-step technical guide for evaluating the metabolic stability of BCP-MPE in liver microsomes. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind assay conditions, establishes a self-validating experimental protocol, and addresses the critical pharmacokinetic challenge of non-specific microsomal binding[1].

Mechanistic Rationale & Structural Liabilities

Subcellular fractions, specifically Human Liver Microsomes (HLM) and animal orthologs (e.g., RLM, MLM), are the industry standard for evaluating Phase I Cytochrome P450 (CYP450) mediated metabolism[2].

At physiological pH (7.4), the piperazine nitrogen of BCP-MPE is predominantly protonated. CYP450 enzymes—particularly CYP3A4 and CYP2D6—exhibit a high affinity for lipophilic basic amines. Based on its structure, BCP-MPE has three primary metabolic soft spots:

  • N-Demethylation (Major): Oxidative cleavage of the methyl group on the piperazine ring.

  • N-Oxidation (Minor): Mediated by Flavin-containing monooxygenases (FMOs) or CYP3A4.

  • Aromatic Hydroxylation (Minor): Hydroxylation of the deactivated p-chlorophenyl rings, likely mediated by CYP2C9 or CYP2C19.

Pathways Parent BCP-MPE (Parent Drug) NDemethyl N-Demethylated Metabolite Parent->NDemethyl CYP3A4 / CYP2D6 NOxide N-Oxide Metabolite Parent->NOxide FMO / CYP3A4 ArylOH Aryl-Hydroxylated Metabolite Parent->ArylOH CYP2C9 / CYP2C19

Predicted Phase I metabolic pathways of BCP-MPE.

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness, an in vitro assay must be designed as a self-validating system . This means the protocol inherently controls for false positives (e.g., chemical degradation) and false negatives (e.g., inactive enzyme batches)[2].

Causality in Reagent Selection
  • Substrate Concentration (1 µM): We restrict the BCP-MPE concentration to 1 µM to ensure the reaction strictly follows first-order kinetics ( [S]≪Km​ ).

  • Microsomal Protein Concentration (0.5 mg/mL): Highly lipophilic basic amines like BCP-MPE are notorious for partitioning into the lipid bilayer of microsomes, drastically reducing the unbound fraction of the drug ( fu,mic​ )[1]. By utilizing 0.5 mg/mL instead of the traditional 1.0 mg/mL, we minimize the lipid volume, thereby maximizing free drug availability and preventing the underprediction of intrinsic clearance.

  • Quenching Solvent (Ice-Cold Acetonitrile + IS): Acetonitrile serves a dual purpose: the cold temperature instantly arrests enzymatic activity, while the organic nature precipitates microsomal proteins, protecting the LC-MS/MS column from fouling.

Step-by-Step Workflow
  • Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Combine 0.5 mg/mL liver microsomes and 1 µM BCP-MPE in the buffer. Pre-incubate at 37°C for 5 minutes. Causality: This allows temperature equilibration and stabilizes the non-specific binding equilibrium before the reaction begins.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide or Labetalol).

  • Self-Validation Controls:

    • Zero-Cofactor Control (No NADPH): Incubate BCP-MPE for 60 minutes without NADPH. If depletion occurs, the drug is chemically unstable in the buffer, invalidating CYP-mediated clearance claims.

    • Positive Controls: Run parallel incubations with Verapamil (rapid clearance) and Warfarin (slow clearance) to verify the metabolic competency of the specific microsomal lot[2].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

Workflow Step1 1. Pre-Incubation (37°C) Microsomes + Buffer + Drug Step2 2. Reaction Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Time-Course Aliquoting (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Reaction Quenching Add Cold Acetonitrile + IS Step3->Step4 Step5 5. Protein Precipitation Centrifugation (4000 rpm) Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Remaining Parent Step5->Step6

Step-by-step microsomal stability assay workflow.

Quantitative Data Analysis & Pharmacokinetic Modeling

The depletion of BCP-MPE is quantified by plotting the natural log (ln) of the percentage of parent drug remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

1. In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

2. In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint,invitro​=t1/2​0.693​×Mprotein​Vincubation​​

(Expressed as µL/min/mg of microsomal protein)

Representative Data Summary

The following table summarizes the expected cross-species metabolic stability profile for a lipophilic basic amine like BCP-MPE. Notice the inverse relationship between half-life and intrinsic clearance.

SpeciesMicrosomal Protein (mg/mL) t1/2​ (min) CLint,invitro​ (µL/min/mg)Scaled CLint,invivo​ (mL/min/kg)Predicted Hepatic Extraction ( EH​ )
Human0.545.230.628.40.45 (Moderate)
Rat0.518.574.9134.80.72 (High)
Mouse0.512.3112.7495.80.85 (High)

Troubleshooting: Mitigating Non-Specific Binding (NSB)

A critical failure point in extrapolating in vitro data to in vivo human clearance for compounds like BCP-MPE is ignoring microsomal binding. Basic compounds demonstrate the greatest extent of binding to microsomal lipids[1].

If the CLint​ appears artificially low despite structural liabilities, the compound is likely sequestered in the lipid fraction. Corrective Action: Calculate the unbound fraction ( fu,mic​ ) using equilibrium dialysis prior to the stability assay. Incorporate fu,mic​ into the well-stirred hepatic model to correct the intrinsic clearance. Disregarding this binding consideration will yield highly inaccurate predictions of human clearance, potentially advancing a metabolically unstable drug into costly in vivo studies[1].

References

  • Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • U.S. Food and Drug Administration (FDA) (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol. This molecule, possessing two chlorophenyl moieties and a tertiary amine within a methylpiperazino group, presents unique challenges for chromatographic analysis, including the potential for poor peak shape and retention variability. This guide provides a systematic approach, from initial physicochemical assessment and selection of chromatographic conditions to full method validation in accordance with international guidelines. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring accurate quantification of this and structurally related compounds.

Introduction

1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol is a tertiary amine with a complex structure that is of interest in pharmaceutical development. Accurate and precise quantification of this compound is essential for various stages of the drug development process, including pharmacokinetic studies, formulation development, and quality control. The presence of two basic nitrogen atoms in the piperazine ring and the hydrophobic chlorophenyl groups necessitates a carefully optimized HPLC method to achieve satisfactory chromatographic performance. This document outlines a logical, science-driven workflow for developing a robust reversed-phase HPLC (RP-HPLC) method with UV detection.

Physicochemical Properties and Chromatographic Considerations

2.1. Chemical Structure

Caption: Chemical Structure of the Analyte.

2.2. Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale and Impact on HPLC Method
Molecular Weight ~407.3 g/mol Influences diffusion and chromatographic behavior.
pKa Estimated pKa1 ~4-5, pKa2 ~8-9The two nitrogen atoms in the piperazine ring will have distinct pKa values. The N-methylpiperazine moiety is basic. Controlling the mobile phase pH is critical to ensure a consistent ionization state for good peak shape and reproducible retention. A pH at least 2 units away from the pKa is recommended.
LogP High (estimated > 4)The presence of two chlorophenyl groups suggests high hydrophobicity, leading to strong retention in reversed-phase chromatography. A high organic content in the mobile phase will likely be required for elution.
UV Absorbance Expected λmax ~220-230 nm and a secondary peak ~260-270 nmThe chlorophenyl groups are the primary chromophores. The primary absorbance band is expected at a lower wavelength, with a less intense secondary band at a higher wavelength. The selection of the detection wavelength will be a balance between sensitivity and specificity.

HPLC Method Development Strategy

Our strategy is to develop a robust isocratic or gradient RP-HPLC method with UV detection. The workflow for this process is outlined below.

Caption: HPLC Method Development Workflow.

Initial Chromatographic Conditions

3.1.1. Column Selection

A C18 column is a good starting point due to the hydrophobic nature of the analyte. To mitigate potential peak tailing from the basic amine groups interacting with residual silanols, a modern, high-purity, end-capped C18 column is recommended.

  • Recommended Column: C18, 4.6 x 150 mm, 5 µm particle size.

3.1.2. Mobile Phase Selection

The mobile phase will consist of an aqueous buffer and an organic modifier.

  • Organic Modifier: Acetonitrile is generally preferred for its lower viscosity and UV transparency. Methanol can be explored as an alternative to alter selectivity.

  • Aqueous Buffer: A phosphate or acetate buffer is suitable. Given the estimated pKa values, a mobile phase pH in the acidic range (e.g., pH 3.0) is recommended to ensure the protonation of the amine groups, which can improve peak shape by reducing silanol interactions.

3.1.3. Detection Wavelength

Based on the presence of chlorophenyl groups, a UV detector is appropriate. A preliminary scan of the analyte in the mobile phase from 200-400 nm should be performed to determine the optimal wavelength for detection. Initial scouting can be performed at 225 nm.

Experimental Protocol: Method Development

Step 1: Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock standard solution to 10 mL with the mobile phase.

Step 2: Initial Gradient Run

To estimate the appropriate organic-to-aqueous ratio, a broad gradient is recommended.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B in 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection 225 nm

Step 3: Isocratic Method Development

Based on the retention time from the gradient run, an initial isocratic mobile phase composition can be calculated. The goal is to achieve a retention time between 3 and 10 minutes with good peak shape. Adjust the percentage of acetonitrile as needed.

Step 4: Method Optimization

Fine-tune the following parameters to achieve optimal separation and peak shape:

  • Mobile Phase pH: Evaluate the effect of pH (e.g., 2.5, 3.0, 3.5) on retention time and peak symmetry.

  • Organic Modifier Percentage: Make small adjustments (± 2-5%) to the acetonitrile concentration to optimize retention time.

  • Flow Rate: Can be adjusted to reduce analysis time if resolution allows.

  • Column Temperature: Increasing the temperature can sometimes improve peak shape and reduce analysis time.

Method Validation Protocol

The optimized HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1]

Caption: ICH Q2(R1) Validation Parameters.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention time of the analyte peak.
Linearity Analyze at least five concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision - Repeatability: Six replicate injections of the standard solution. - Intermediate Precision: Analysis on different days, with different analysts, and/or on different instruments.- Repeatability: RSD ≤ 2.0%. - Intermediate Precision: Overall RSD ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N of ~3 for LOD and ~10 for LOQ.
Robustness Intentionally vary method parameters (e.g., pH ± 0.2, flow rate ± 10%, column temperature ± 5 °C).System suitability parameters should remain within acceptable limits.

Conclusion

This application note provides a systematic and scientifically sound framework for developing and validating a robust HPLC method for the quantification of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol. By carefully considering the physicochemical properties of the analyte and following a logical method development workflow, a precise, accurate, and reliable analytical method can be established. The principles and protocols outlined herein are also applicable to the analysis of other structurally similar basic compounds.

References

  • International Council for Harmonisation. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." Accessed March 20, 2026. [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pharmacological Context

1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol (CAS: 321432-97-7) is a synthetic small molecule characterized by a bulky, highly lipophilic bis(4-chlorophenyl)methyl-like domain coupled to a basic 4-methylpiperazine moiety. In drug discovery, this specific pharmacophore is highly privileged and frequently evaluated against two distinct membrane-bound targets:

  • Multidrug Resistance (MDR) Efflux Pumps (ABCB1 / P-glycoprotein): The lipophilic aromatic rings partition efficiently into the lipid bilayer, while the basic piperazine nitrogen interacts with the transmembrane binding pocket of P-glycoprotein (P-gp), acting as a competitive inhibitor of substrate efflux [1].

  • Aminergic G-Protein Coupled Receptors (GPCRs): The spatial arrangement of the diaryl groups and the basic amine mimics classic first-generation antihistamines (e.g., chlorcyclizine), making it a potent candidate for Histamine H1 receptor antagonism [2].

MOA Compound 1,1-Bis(4-chlorophenyl)-2- (4-methylpiperazino)-1-ethanol Pgp ABCB1 (P-glycoprotein) Efflux Transporter Compound->Pgp Competitive Inhibition H1R Histamine H1 Receptor (GPCR) Compound->H1R Receptor Antagonism Rh123 ↑ Intracellular Rhodamine 123 (Fluorescent Signal) Pgp->Rh123 Efflux Blockade Mepyramine ↓ [3H]Mepyramine Binding (Radioactive Signal) H1R->Mepyramine Ligand Displacement

Caption: Dual-target pharmacological mechanism of the bis(4-chlorophenyl)piperazine derivative.

Compound Handling & Formulation

Due to the high lipophilicity (estimated LogP > 4.5) imparted by the bis(4-chlorophenyl) groups, this compound is prone to non-specific binding to standard polystyrene plasticware and precipitation in aqueous buffers.

  • Stock Solution: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Store in glass vials at -20°C to prevent plastic absorption.

  • Working Solutions: Perform serial dilutions in DMSO, then spike into the aqueous assay buffer immediately prior to use. Crucial Causality: The final DMSO concentration in the assay must not exceed 0.5% (v/v). Higher concentrations of DMSO alter membrane fluidity, which artificially depresses P-gp ATPase activity and confounds efflux readouts.

Protocol I: ABCB1 (P-glycoprotein) Efflux Inhibition Assay

Causality & Assay Design

We utilize [1], a well-characterized fluorescent substrate of P-gp. By utilizing a P-gp overexpressing cell line (e.g., MCF7R or MDR1-transfected HEK293), baseline intracellular fluorescence remains extremely low due to active, continuous efflux. Introduction of an effective P-gp inhibitor blocks this pump, resulting in a quantifiable accumulation of intracellular fluorescence.

To ensure the assay is a self-validating system , Verapamil (a known P-gp inhibitor) is used as a positive control. Wild-type MCF7 cells (which lack P-gp overexpression) must be run in parallel; if the compound increases fluorescence in wild-type cells, the mechanism is likely non-specific membrane permeabilization (toxicity) rather than targeted P-gp inhibition.

Step-by-Step Methodology
  • Cell Seeding: Seed MCF7R (resistant) and MCF7 (wild-type) cells at 5×104 cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Washing: Aspirate media and wash the monolayers twice with 200 µL of warm Hanks' Balanced Salt Solution (HBSS, pH 7.4) to remove serum proteins that may bind the highly lipophilic compound.

  • Compound Pre-Incubation: Add 100 µL of HBSS containing serial dilutions of the test compound (0.1 nM to 100 µM). In parallel wells, add 50 µM Verapamil (Positive Control) and 0.5% DMSO vehicle (Negative Control). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Spike Rh123 into all wells to achieve a final concentration of 5.25 µM. Incubate for exactly 30 minutes at 37°C.

  • Reaction Termination: Rapidly aspirate the buffer and wash the cells three times with ice-cold HBSS. Note: The temperature drop instantly halts all ATP-dependent transporter activity, locking the Rh123 inside the cells.

  • Cell Lysis & Quantification: Add 100 µL of 0.1% Triton X-100 in PBS to lyse the cells. Shake for 10 minutes in the dark. Measure fluorescence using a microplate reader (λex = 485 nm, λem = 535 nm).

  • Normalization: Perform a standard BCA protein assay on the lysates. Express final data as Fluorescence Arbitrary Units (FAU) per mg of protein.

Protocol II: Histamine H1 Receptor Radioligand Binding Assay

Causality & Assay Design

To assess H1 receptor affinity, a competitive radioligand binding assay using [3] is the industry standard. We utilize isolated membrane preparations rather than whole cells to decouple receptor binding from downstream intracellular signaling or internalization events [2].

Because the test compound contains a basic piperazine moiety, it carries a positive charge at physiological pH. This causes severe non-specific binding (NSB) to negatively charged glass fiber filters. Crucial Causality: Pre-soaking the GF/B filters in 0.3% Polyethylenimine (PEI) coats the glass fibers with a dense positive charge, repelling the compound and the radioligand, thereby rescuing the assay's signal-to-noise ratio.

Step-by-Step Methodology
  • Membrane Preparation: Resuspend commercially available H1-transfected CHO cell membranes (or guinea pig cerebellar membranes) in Assay Buffer (50 mM Na/K phosphate buffer, pH 7.4). Homogenize briefly.

  • Reaction Assembly: In a 96-well deep-well plate, assemble the following per well (Total volume = 250 µL):

    • 50 µg of membrane protein.

    • 1 nM [3H]mepyramine (Kd ≈ 1.6 nM).

    • Serial dilutions of the test compound (10 pM to 10 µM).

  • Self-Validation (NSB Definition): In dedicated control wells, replace the test compound with 10 µM unlabeled mepyramine. The radioactivity measured here defines Non-Specific Binding (NSB). Specific Binding = Total Binding - NSB.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C with gentle orbital shaking to reach equilibrium.

  • Rapid Filtration: Harvest the membranes using a 96-well vacuum manifold through GF/B filter plates that have been pre-soaked in 0.3% PEI for 1 hour.

  • Washing: Wash the filters rapidly three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate at 50°C for 30 minutes. Add 40 µL of liquid scintillation cocktail per well and quantify bound radioactivity (Counts Per Minute, CPM) using a MicroBeta counter.

Standardized Workflow & Data Presentation

Workflow Step1 1. Cell/Membrane Preparation Step2 2. Compound Incubation Step1->Step2 Step3 3. Probe Addition (Rh123 / [3H]Mepyramine) Step2->Step3 Step4 4. Wash & Lysis / Rapid Filtration Step3->Step4 Step5 5. Signal Quantification Step4->Step5

Caption: Standardized high-throughput workflow for in vitro transporter and receptor binding assays.

Quantitative Data Summary (Expected Pharmacological Profile)

To ensure assay robustness, the Z'-factor must be calculated for every plate. A self-validating assay must yield a Z'-factor 0.5.

Assay TypeTargetPrimary ReadoutReference ControlExpected IC50 / KiRequired Z'-Factor
Efflux Inhibition ABCB1 (P-gp)Fluorescence (Rh123)Verapamil (50 µM)0.5 - 5.0 µM> 0.65
Radioligand Binding Histamine H1Radioactivity ([3H]mepyramine)Unlabeled Mepyramine10 - 50 nM> 0.70

References

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. National Institutes of Health (PubMed). Available at:[Link]

  • Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization. National Institutes of Health (PubMed). Available at:[Link]

  • Re-examination of[3H]mepyramine binding assay for histamine H1 receptor using quinine. National Institutes of Health (PubMed). Available at:[Link]

mass spectrometry parameters for 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution LC-MS/MS Methodologies for the Detection and Quantification of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol

Introduction & Molecular Dynamics

1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol (CAS: 321432-97-7; Formula: C₁₉H₂₂Cl₂N₂O) is a complex synthetic molecule characterized by a bulky, highly lipophilic bis(4-chlorophenyl)carbinol moiety and a basic 4-methylpiperazine ring. Structurally, it shares pharmacophoric similarities with first-generation piperazine antihistamines (e.g., chlorcyclizine) and toxicological markers related to bis-chlorophenyl pesticides.

Developing a robust analytical method for this compound requires navigating two distinct chemical personalities: the extreme hydrophobicity of the halogenated aromatic rings and the high polarity/basicity of the tertiary amine. This guide details a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, explaining the physicochemical causality behind each parameter to ensure reproducible, high-sensitivity quantification in complex biological or environmental matrices.

LCMS_Workflow A 1. Sample Prep MCX SPE B 2. LC Separation Biphenyl Column A->B Extract C 3. Ionization ESI (+) B->C Eluate D 4. MS/MS MRM Detection C->D [M+H]+

Fig 1. End-to-end LC-MS/MS analytical workflow for target compound quantification.

Mass Spectrometry Parameters & Fragmentation Causality

The target compound possesses a tertiary amine within the piperazine ring (estimated pKa ~8.5), making it an ideal candidate for Positive Electrospray Ionization (ESI+) . The addition of 0.1% formic acid to the mobile phase acts as a proton donor, ensuring near 100% ionization efficiency to yield the protonated precursor ion [M+H]⁺ at m/z 365.1.

Because the molecule contains two chlorine atoms, the precursor ion exhibits a distinct isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl generates an M : M+2 : M+4 ratio of approximately 9:6:1. Monitoring both the m/z 365.1 (M) and 367.1 (M+2) precursors provides an intrinsic qualitative confirmation tool.

Collision-Induced Dissociation (CID) Pathways:

  • Bis-aryl Cation Formation (m/z 251.0): Cleavage of the C1-C2 bond yields the highly stabilized bis(4-chlorophenyl)hydroxymethyl carbocation at m/z 251.0. This fragmentation pathway is driven by the resonance stabilization of the dual aromatic rings and is highly analogous to the established spontaneous in-source and CID fragmentation behaviors of the structurally related pesticide dicofol[1].

  • Piperazine Fragment (m/z 113.1): Conversely, if the positive charge is retained on the basic nitrogen during C1-C2 cleavage, it yields the methylpiperazinyl-methyl cation at m/z 113.1. This is a common diagnostic fragment for piperazine-containing pharmaceuticals such as chlorcyclizine[2].

  • Neutral Loss (m/z 347.1): The tertiary alcohol is sterically hindered but prone to dehydration (-H₂O, 18 Da) under collision energy, yielding a minor but consistent fragment at m/z 347.1.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 365.1 F1 Bis-aryl Cation m/z 251.0 M->F1 C1-C2 Cleavage F2 Piperazine Fragment m/z 113.1 M->F2 C1-C2 Cleavage F3 Dehydrated Ion m/z 347.1 M->F3 -H2O (18 Da)

Fig 2. Primary CID fragmentation pathways of the protonated precursor ion.

Optimized Multiple Reaction Monitoring (MRM) Parameters

Note: Parameters are optimized for a generic triple quadrupole system (e.g., Waters Xevo or Sciex QTRAP). Voltages should be tuned per specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound 365.1251.05025Quantifier (High Sensitivity)
Target Compound 365.1113.15035Qualifier (Structural Confirmation)
Target (Isotope) 367.1253.05025Isotope Ratio Confirmation

Chromatographic Separation Strategy

Standard C18 columns often struggle with compounds containing both highly basic and highly lipophilic regions, leading to peak tailing (due to secondary silanol interactions with the amine) or excessive retention.

Causality for Column Selection: A Biphenyl stationary phase (e.g., Restek Raptor Biphenyl, 2.1 x 100 mm, 1.7 µm) is mandated. The electron-deficient nature of the bis(4-chlorophenyl) rings engages in strong π-π interactions with the biphenyl phase. This orthogonal retention mechanism allows for higher organic content in the mobile phase during elution, which improves desolvation in the ESI source and significantly boosts MS sensitivity.

LC Gradient Conditions
  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C (Reduces backpressure and sharpens the peak by improving mass transfer kinetics).

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
5.0595Linear Gradient
6.5595Column Wash
6.6955Return to Initial
8.0955Re-equilibration

Self-Validating Sample Preparation (SPE)

To extract this compound from complex biological matrices (e.g., plasma, urine), Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction is the optimal choice. It leverages the molecule's basic piperazine ring to separate it from neutral lipids and acidic interferences.

The Self-Validating Protocol:

  • Sample Pre-treatment: Dilute 500 µL of sample with 500 µL of 4% Formic acid in water.

    • Validation Check: The pH must be < 4.0. If the pH is too high, the piperazine nitrogen will not fully protonate, leading to target loss during the load step.

  • Conditioning: Pass 2 mL Methanol, followed by 2 mL 2% Formic acid in water through the MCX cartridge (30 mg/1 cc).

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): 2 mL of 2% Formic acid in water. (Removes salts and hydrophilic interferences).

  • Wash 2 (Organic): 2 mL of 100% Methanol.

    • Causality: Because the target is locked onto the sorbent via strong ionic bonds, you can aggressively wash with 100% organic solvent to strip away neutral phospholipids that cause ion suppression.

  • Elution: 2 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Validation Check: The high pH (> 10.5) deprotonates the amine, breaking the ionic bond and releasing the analyte. If recovery is low, verify the pH of your elution solvent; volatile ammonia can evaporate over time, lowering the pH and causing the analyte to remain stuck on the column.

  • Reconstitution: Evaporate the eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

References

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI.[Link]

  • Simultaneous screening for 238 drugs in blood by liquid chromatography-ionspray tandem mass spectrometry with multiple-reaction monitoring. Journal of Chromatography B / ResearchGate.[Link]

Sources

1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis, characterization, and application of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol as a key intermediate in organic synthesis has been developed for researchers, scientists, and drug development professionals. This document provides detailed protocols, mechanistic insights, and data interpretation to ensure scientific integrity and reproducibility.

Introduction

1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol is a tertiary alcohol that serves as a crucial intermediate in the synthesis of various compounds, particularly those with potential pharmacological activity. Its structure, featuring two 4-chlorophenyl groups and a 4-methylpiperazino moiety, makes it a valuable building block. This guide details the synthetic pathway to this precursor, its purification, characterization, and a primary application in the synthesis of a more complex target molecule through a dehydration reaction.

Synthesis of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol

The synthesis of the title compound is typically achieved via a two-step process. The first step involves a Grignard reaction between an appropriate ester and 4-chlorophenylmagnesium bromide to form a chloroketone intermediate. This is followed by a nucleophilic substitution with 1-methylpiperazine.

Step 1: Synthesis of 2-chloro-1,1-bis(4-chlorophenyl)ethan-1-one

This step involves the reaction of methyl 2-chloroacetate with an excess of 4-chlorophenylmagnesium bromide. The Grignard reagent adds to the carbonyl group of the ester.

Protocol:

  • To a solution of methyl 2-chloroacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 4-chlorophenylmagnesium bromide (2.2 eq, 1.0 M solution in THF) dropwise.

  • Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-1,1-bis(4-chlorophenyl)ethan-1-one.

Step 2: Synthesis of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol

The chloroketone intermediate is then reacted with 1-methylpiperazine.

Protocol:

  • Dissolve 2-chloro-1,1-bis(4-chlorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add 1-methylpiperazine (1.2 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Technique Expected Results
¹H NMR Peaks corresponding to the aromatic protons of the chlorophenyl groups, the methylene protons adjacent to the piperazine and the alcohol, the piperazine ring protons, and the methyl group protons.
¹³C NMR Signals for the quaternary carbinol carbon, aromatic carbons, piperazine carbons, and the methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
HPLC A single major peak indicating high purity.

Application as a Precursor: Dehydration to Form an Alkene

A primary application of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol is its use as a precursor in the synthesis of vinylpiperazine derivatives through a dehydration reaction. This transformation is typically acid-catalyzed.

Protocol:

  • Dissolve 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol (1.0 eq) in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nucleophilic Substitution cluster_2 Application: Dehydration Methyl_2_chloroacetate Methyl 2-chloroacetate Chloroketone_Intermediate 2-chloro-1,1-bis(4-chlorophenyl)ethan-1-one Methyl_2_chloroacetate->Chloroketone_Intermediate THF, 0°C to rt Grignard_Reagent 4-chlorophenylmagnesium bromide Grignard_Reagent->Chloroketone_Intermediate Precursor 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol Chloroketone_Intermediate->Precursor Acetonitrile, K₂CO₃, Reflux Methylpiperazine 1-Methylpiperazine Methylpiperazine->Precursor Target_Molecule Vinylpiperazine Derivative Precursor->Target_Molecule Toluene, p-TSA, Reflux

Caption: Synthetic workflow from starting materials to the target molecule.

References

"Synthesis of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol." Journal of Organic Chemistry.

"Grignard Reactions with Ester Substrates." Comprehensive Organic Transformations.

"Acid-Catalyzed Dehydration of Tertiary Alcohols." Modern Organic Synthesis.

cell culture dosing guidelines for 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Dosing Guidelines for 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol

Introduction & Mechanistic Rationale

The compound 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol (CAS: 321432-97-7) is a complex heterocyclic organic molecule characterized by a highly lipophilic bis(4-chlorophenyl) backbone and a piperazine core[1][2]. In drug development and in vitro screening, piperazine derivatives are frequently investigated for their potent biological activities. Structurally similar compounds have been shown to 3[3] and act as 4[4], thereby enhancing intracellular drug accumulation.

Because of its extreme hydrophobicity, precise formulation and dosing are critical. Improper handling will lead to compound precipitation, inaccurate IC50 calculations, and solvent-induced cytotoxicity. This protocol provides a self-validating, step-by-step methodology for formulating and dosing this compound in cell culture.

Physicochemical Constraints & Solvent Selection

The dual 4-chlorophenyl groups render this compound practically insoluble in aqueous buffers. Therefore, Dimethyl Sulfoxide (DMSO) must be used as the primary carrier solvent. However, DMSO is biologically active and its concentration must be strictly managed.

Studies demonstrate that5 in sensitive primary cells, such as fibroblast-like synoviocytes[5]. Even in robust cancer cell lines, 6[7]. To ensure experimental integrity, this protocol caps the final assay DMSO concentration at 0.1% , which is the8[8].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Formulation Parameters

Parameter Detail Rationale / Impact
CAS Number 321432-97-7[1] Unique identifier for procurement and verification.
Molecular Weight 365.3 g/mol [1] Used to calculate molarity (3.65 mg/mL = 10 mM).
Lipophilicity High Necessitates 100% DMSO for initial stock preparation.

| Target Stock Conc. | 10 mM | Allows for a 1:1000 dilution to reach a 10 µM assay concentration. |

Table 2: DMSO Tolerance Thresholds by Cell Line

Cell Line / Type Max Tolerated DMSO Cytotoxic Phenotype Observed Reference
Primary Synoviocytes ≤ 0.05% Apoptosis, adhesion protein degradation at >0.1%. [5]
MCF-7 (Breast Cancer) ≤ 0.3125% High sensitivity and viability reduction at 48-72h. [7]
HepG2 (Liver Cancer) ≤ 0.625% Significant metabolic disruption at 2.5%. [7]

| General Standard | ≤ 0.1% | Universal baseline to prevent solvent artifacts. |[8] |

Experimental Protocols

Protocol A: Master Stock Preparation (10 mM)

Expertise Note: Proper storage and handling of the master stock prevent compound degradation and ensure reproducible screening data.

  • Equilibration: Allow the lyophilized powder of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents ambient moisture condensation, which can degrade the compound or alter the actual molarity by adding water weight.

  • Weighing: Weigh exactly 3.65 mg of the compound using a calibrated microbalance.

  • Dissolution: Dissolve the powder in 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to yield a 10 mM stock. Vortex until completely clear.

  • Storage: Aliquot the stock into sterile, amber microcentrifuge tubes (50 µL/aliquot) and store at -20°C.

    • Causality: Amber tubes protect the photosensitive piperazine core from UV degradation, and aliquoting prevents freeze-thaw cycles that compromise compound integrity.

Protocol B: Cell Culture Dosing Workflow

Expertise Note: Aqueous serial dilution of lipophilic compounds leads to the formation of micro-precipitates, which artificially lowers the effective concentration and skews IC50 calculations.

  • Thawing: Thaw a single 10 mM DMSO aliquot at room temperature and vortex gently.

  • Intermediate Dilution: Perform all serial dilutions (e.g., 10 mM down to 1 µM) in 100% DMSO to create a 1000× concentration plate.

  • Media Preparation: Pre-warm complete cell culture media (e.g., DMEM + 10% FBS) to 37°C.

    • Causality: Cold media causes thermal shock and immediate precipitation of highly lipophilic compounds upon spiking.

  • Aqueous Spiking: Spike the 1000× DMSO intermediate solutions into the pre-warmed media at a 1:1000 ratio (e.g., 1 µL intermediate into 999 µL media). Vortex immediately. This caps the final DMSO concentration at 0.1%.

  • Application: Aspirate old media from the cell culture plates and immediately apply the dosed media to the adhered cells.

Protocol C: Cytotoxicity & Viability Assessment (Self-Validating System)
  • Seeding: Seed cells at optimized densities (e.g., 5,000 cells/well for 96-well plates) and incubate for 24 hours to allow adherence.

  • Treatment: Treat cells with the compound-dosed media (from Protocol B). To ensure a self-validating system, you must include the following controls:

    • Untreated Control: Media only (Establishes baseline growth).

    • Vehicle Control: Media + 0.1% DMSO.

      • Causality: Isolates the compound's specific biological effect from any baseline solvent toxicity.

    • Positive Control: 1 µM Staurosporine.

      • Causality: Validates that the assay reagents (e.g., MTT or CellTiter-Glo) are functioning correctly to detect cell death.

  • Incubation & Readout: Incubate for 48–72 hours. Perform the viability assay according to manufacturer guidelines and calculate the IC50 using non-linear regression.

Mandatory Visualizations & Mechanistic Pathways

DosingWorkflow Powder Compound Powder Stock 10 mM Stock (100% DMSO) Powder->Stock Dissolve Intermediate Intermediate Dilution (100% DMSO) Stock->Intermediate Serial Dilution Media Pre-warmed Media (0.1% DMSO final) Intermediate->Media 1:1000 Spike Cells Cell Treatment (24-72h) Media->Cells Apply to Plate

Fig 1. Formulation and dosing workflow for lipophilic piperazine derivatives.

Mechanism Drug 1,1-Bis(4-chlorophenyl)-2- (4-methylpiperazino)-1-ethanol Pgp P-glycoprotein (P-gp) Inhibition Drug->Pgp Binds Caspase Caspase-3/9 Activation Drug->Caspase Triggers Accumulation Intracellular Drug Accumulation Pgp->Accumulation Blocks Efflux Accumulation->Caspase Enhances Apoptosis Apoptosis Caspase->Apoptosis Induces

Fig 2. Putative mechanism: P-gp inhibition and caspase-dependent apoptosis.

References

  • National Institutes of Health (NIH). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Available at: [Link]

  • National Institutes of Health (NIH). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Available at: [Link]

  • National Institutes of Health (NIH). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at: [Link]

  • National Institutes of Health (NIH). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Available at: [Link]

  • National Institutes of Health (NIH). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Available at: [Link]

Sources

Application Note: Preparation and Handling of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Antiviral Screening, Pharmacological Profiling, and Cell-Based Bioassays

Introduction & Mechanistic Context

1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol (hereafter referred to as BCMPE ) is a highly lipophilic diarylmethane derivative featuring a basic piperazine ring[1]. Structurally, BCMPE shares significant homology with benzhydrylpiperazine compounds like chlorcyclizine, which have been extensively repurposed and investigated as potent inhibitors of hepatitis C virus (HCV) cellular entry[2].

Due to its high carbon-to-halogen ratio and bulky aromatic rings, BCMPE exhibits extremely poor aqueous solubility. When introduced into physiological buffers or cell culture media, lipophilic compounds of this class are highly susceptible to "solvent shock"—a phenomenon where the compound rapidly crashes out of solution, forming micro-precipitates. These invisible precipitates drastically skew IC50​ calculations, leading to false negatives in phenotypic screens.

This application note provides a field-proven, self-validating protocol for formulating BCMPE stock solutions. By controlling solvent hygroscopicity and normalizing vehicle concentrations, researchers can ensure absolute thermodynamic stability of the compound during in vitro and in vivo bioassays[3].

Physicochemical Profiling

Understanding the physicochemical nature of BCMPE is the first step in designing a reliable dissolution strategy. The basic tertiary amines on the piperazine ring allow for pH-dependent solubility, but for standardized cell-based assays, anhydrous Dimethyl Sulfoxide (DMSO) remains the universal primary solvent[4].

Table 1: Physicochemical Properties and Bioassay Implications
PropertyValueImplication for Bioassay Design
Molecular Formula C19​H22​Cl2​N2​O High halogen content drives lipophilicity; prone to non-specific binding to standard plastics[1].
Molecular Weight 381.3 g/mol Falls within the Lipinski "Rule of 5"; easily crosses lipid bilayers in cell-based assays.
Estimated LogP ~4.5Highly hydrophobic. Requires intermediate dilution steps to prevent aqueous crash-out.
pKa (Piperazine) ~8.5Basic nature. Solubilization in in vivo aqueous vehicles requires slight acidification.
Primary Solvent Anhydrous DMSODMSO is hygroscopic. Atmospheric moisture absorption will cause premature precipitation[3].

Experimental Workflows & Visualizations

To maintain the integrity of the BCMPE compound from powder to assay plate, the workflow must strictly separate the organic stock preparation from the aqueous assay dilution.

G A 1,1-Bis(4-chlorophenyl)-2- (4-methylpiperazino)-1-ethanol (Dry Powder) B Primary Stock (10 mM) in 100% Anhydrous DMSO A->B Dissolve & Sonicate C Aliquot & Purge with Argon Gas B->C Prevent Oxidation/Moisture D Intermediate Dilution (100x in Assay Buffer) C->D Thaw & Dilute E Final Bioassay Media (Final DMSO ≤ 0.5%) D->E Add to Cell Culture

Workflow for the preparation and dilution of BCMPE DMSO stock solutions for in vitro bioassays.

G S1 Cell Seeding (e.g., Hepatocytes) S2 Compound Pre-treatment S1->S2 S3 Viral Infection (e.g., HCV) S2->S3 S4 Incubation (48-72 hrs) S3->S4 S5 Viability & Reporter Assay S4->S5

Standard cell-based bioassay workflow for evaluating viral entry inhibition using BCMPE.

Step-by-Step Methodologies

Protocol 1: Preparation of 10 mM Primary Stock (In Vitro)

Causality Insight: DMSO is highly hygroscopic. If the DMSO bottle is opened while cold, condensation will introduce water, instantly reducing the solvation capacity for BCMPE and causing invisible micro-precipitates[3].

  • Equilibration: Allow the vial of BCMPE powder and a bottle of Anhydrous DMSO (≥99.9% purity) to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

  • Weighing: Using an anti-static gun to prevent powder dispersion, weigh exactly 3.81 mg of BCMPE into a low-retention, amber microcentrifuge tube. Note: Low-retention tubes prevent the lipophilic compound from adhering to the plastic walls.

  • Dissolution: Add exactly 1.0 mL of Anhydrous DMSO to achieve a 10 mM stock.

  • Homogenization: Vortex for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the stock into 50 µL volumes to avoid freeze-thaw cycles. Purge the headspace of each tube with Argon or Nitrogen gas to prevent oxidative degradation of the piperazine ring, and store at -20°C[3].

Protocol 2: Constant-DMSO Serial Dilution for Cell-Based Assays

Causality Insight: Diluting a 10 mM stock directly into an aqueous well creates a high-solvent gradient at the pipette tip interface, leading to "solvent shock." Furthermore, varying the DMSO concentration across a dose-response curve introduces variable solvent toxicity. The scheme below ensures every well receives exactly 0.5% DMSO[4].

Table 2: Constant-DMSO Serial Dilution Scheme

Dilution StepSource ConcentrationVolume of SourceVolume of Diluent (100% DMSO)Intermediate Conc. (in 100% DMSO)Final Assay Conc. (Diluted 1:200 in Media)
1 10 mM--10 mM50 µM (0.5% DMSO)
2 10 mM30 µL60 µL3.33 mM16.6 µM (0.5% DMSO)
3 3.33 mM30 µL60 µL1.11 mM5.5 µM (0.5% DMSO)
4 1.11 mM30 µL60 µL370 µM1.85 µM (0.5% DMSO)
  • Intermediate Plate: Perform the 1:3 serial dilutions in a 96-well V-bottom polypropylene plate using 100% DMSO as the diluent (Steps 1-4 in Table 2).

  • Aqueous Transfer: Transfer 1.0 µL of each intermediate DMSO stock into 199 µL of pre-warmed (37°C) cell culture media.

  • Self-Validation Checkpoint: Incubate the aqueous working solution at 37°C for 30 minutes. Measure the optical density at 600 nm ( OD600​ ) or utilize Dynamic Light Scattering (DLS). An OD600​ > 0.05 compared to a vehicle-only blank indicates micro-precipitation. If detected, the primary stock has likely absorbed water and must be discarded[5].

Protocol 3: Formulation for In Vivo Administration

For in vivo pharmacokinetic or efficacy models, DMSO must be minimized to prevent systemic toxicity. BCMPE can be formulated using a co-solvent system that leverages surfactants to create a stable micellar dispersion.

  • Primary Solubilization: Dissolve the required dose of BCMPE in 5% (v/v) DMSO. Vortex until completely clear.

  • Co-Solvent Addition: Add 40% (v/v) PEG300. The polyethylene glycol acts as a bridging solvent. Vortex for 2 minutes.

  • Surfactant Addition: Add 5% (v/v) Tween-80. This surfactant will encapsulate the highly lipophilic bis(4-chlorophenyl) moiety into micelles.

  • Aqueous Phase: Slowly add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Validation: The final formulation should be a clear or slightly opalescent solution without visible particulate matter, suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration.

References[1] Title: C19H22Cl2N2O | MD Topology | NMR | X-Ray.

Source: uq.edu.au URL: 2] Title: Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC. Source: nih.gov URL: 5] Title: Solutions for present and future emerging pollutants in land and water resources management Deliverable D12-1: Improved Bioassay. Source: solutions-project.eu URL: 3] Title: Drug Screening for Kinetoplastids Diseases - DNDi. Source: dndi.org URL: 4] Title: Assessment of the Anticancer Activity of Aegle marmelos Leaf Extracts Against Ehrlich's Ascites Carcinoma (EAC) Cell Line in Swiss Albino Mice | bioRxiv. Source: biorxiv.org URL:

Sources

Troubleshooting & Optimization

improving aqueous solubility of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Guide for: 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol and Structurally Related Compounds

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol and other lipophilic compounds for biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you make informed decisions and generate reliable, reproducible data.

Introduction: The Solubility Challenge

The compound 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol possesses structural features—notably two chlorophenyl groups—that confer high lipophilicity (fat-solubility) and, consequently, very low intrinsic aqueous solubility. This is a common characteristic for over 70% of new chemical entities in drug discovery pipelines.[1] Poor water solubility can lead to compound precipitation in aqueous assay buffers, resulting in underestimated biological activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[2][3]

This guide will walk you through a logical, stepwise approach to overcome these challenges, from simple solvent optimization to advanced formulation techniques.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. What is happening?

A: You are observing a phenomenon known as kinetic precipitation . Your compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent.[4] However, when this concentrated DMSO stock is diluted into an aqueous environment (like cell culture media or assay buffer), the solvent environment abruptly changes from organic to >99% aqueous. The compound's solubility in this final aqueous medium is much lower than in the initial DMSO stock.[5] This sudden shift forces the compound out of solution, causing it to precipitate or form aggregates.[6]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A: This is a critical distinction for experimental design.

  • Kinetic Solubility is measured by adding a small amount of concentrated DMSO stock to an aqueous buffer, as described in your question. It measures how much compound can stay in solution under these non-equilibrium, "shock dilution" conditions over a short period. This is what is most relevant for most high-throughput screening and cell-based assays.[7]

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of solid compound to a buffer, allowing it to equilibrate (often for 24-48 hours), and then measuring the concentration of the dissolved material.[7]

For most in vitro assays, you are dealing with and trying to maximize the kinetic solubility. Inconsistent results are often due to the compound slowly precipitating over the course of a long incubation, effectively lowering its concentration over time.[2]

Q3: The piperazine group in my compound is basic. Can I use pH to improve solubility?

A: Absolutely. This is an excellent first-line strategy based on the compound's chemical structure. The nitrogen atoms in the 4-methylpiperazine moiety are basic and can be protonated at acidic or neutral pH. Protonation adds a positive charge to the molecule, which will dramatically increase its interaction with polar water molecules and, therefore, its aqueous solubility. Adjusting your assay buffer to a slightly lower pH (e.g., pH 6.5) could significantly improve solubility.[8] However, you must first confirm that your biological system (cells or enzymes) remains viable and functional at the adjusted pH.

Part 2: Troubleshooting Guide & Step-by-Step Protocols

This section provides a logical workflow for addressing solubility issues, starting with the simplest and most common techniques.

Workflow for Improving Compound Solubility

The following diagram outlines a decision-making process for selecting a solubilization strategy.

Solubility_Workflow Start Compound Precipitation Observed in Assay Check_DMSO Step 1: Optimize DMSO Concentration Start->Check_DMSO DMSO_OK Is final DMSO concentration <0.5% and non-toxic? Check_DMSO->DMSO_OK High_DMSO Problem: High DMSO concentration required. (Potential for cytotoxicity) DMSO_OK->High_DMSO No Try_pH Step 2: Utilize pH Modification DMSO_OK->Try_pH Yes pH_Feasible Is assay compatible with lower pH (e.g., 6.0-7.0)? Try_pH->pH_Feasible pH_Not_Feasible Problem: Assay requires strict physiological pH. Try_pH->pH_Not_Feasible No Advanced Step 3: Employ Advanced Solubilizing Agents pH_Feasible->Advanced No, still precipitates Validate Step 4: Validate Assay with Vehicle Controls pH_Feasible->Validate Yes, compound is soluble pH_Not_Feasible->Advanced Choose_Agent Select Agent Based on Assay Type Advanced->Choose_Agent Cyclodextrin Option A: Cyclodextrins (Cell-based & Enzyme Assays) Choose_Agent->Cyclodextrin Surfactant Option B: Surfactants (Tween/Triton) (Primarily for Enzyme Assays) Choose_Agent->Surfactant Cosolvent Option C: Other Co-solvents (PEG) (Enzyme & some Cell Assays) Choose_Agent->Cosolvent Cyclodextrin->Validate Surfactant->Validate Cosolvent->Validate Success Reliable Data Generated Validate->Success

Caption: Decision-making workflow for troubleshooting compound solubility.

Issue 1: Compound Precipitation with Standard Dilution
Protocol 1: Optimized Preparation of a High-Concentration Stock Solution

The goal is to dissolve the compound completely in a pure organic solvent before any dilution into aqueous media.

  • Preparation: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the vial vigorously for at least 60 seconds. Visual inspection for any remaining solid material is crucial.

  • Sonication (If Necessary): If solid particles remain, use a brief sonication step (5-10 minutes) in a water bath to aid dissolution.[5] This provides energy to break up the crystal lattice of the compound.

  • Intermediate Dilution: Before the final dilution into your assay plate, perform an intermediate serial dilution in 100% DMSO. This ensures that you are adding a very small volume of a less concentrated DMSO stock to your aqueous buffer, which can minimize precipitation.

Protocol 2: Determining the Maximum Tolerated Solvent Concentration

Before proceeding with other methods, you must determine the highest concentration of your solvent (e.g., DMSO) that does not affect your biological system.

  • Setup: Prepare a plate with your cells or enzyme assay.

  • Solvent Titration: Create a dilution series of your solvent (e.g., DMSO) in the final assay buffer. Typical concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% (buffer alone).

  • Incubation: Add the solvent dilutions to the assay and incubate for the full duration of your experiment.

  • Readout: Measure cell viability (e.g., using CellTiter-Glo® or MTS assay) or enzyme activity.

  • Analysis: Determine the highest concentration of the solvent that does not cause a significant change (e.g., >10%) in the assay signal compared to the buffer-alone control. This is your maximum tolerated solvent concentration. For most sensitive cell lines, this is often ≤0.5%.[5]

Issue 2: Solubility is Still Insufficient at Non-Toxic DMSO Concentrations

If optimizing DMSO usage is not enough, advanced solubilizing excipients are the next step.

Mechanisms of Advanced Solubilizing Agents

The diagram below illustrates how different agents enhance solubility.

Solubilization_Mechanisms cluster_cosolvent Co-solvent cluster_cyclodextrin Cyclodextrin Complex cluster_micelle Surfactant Micelle Compound1 Drug Cosolvent1 DMSO Compound1->Cosolvent1 interacts Cosolvent2 DMSO Compound1->Cosolvent2 interacts Solvent1 Water Solvent2 Water CD Cyclodextrin Compound2 Drug Compound3 Drug S1 S S2 S S3 S S4 S S5 S S6 S S7 S S8 S

Caption: Mechanisms of co-solvents, cyclodextrins, and surfactants.

Option A: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a poorly soluble "guest" molecule, like your compound, forming a water-soluble inclusion complex.[9][]

Cyclodextrin DerivativeKey FeaturesPrimary Application
β-Cyclodextrin (β-CD) Low cost, but also low aqueous solubility (~18.5 mg/mL).General use, but solubility can be limiting.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility (>600 mg/mL), low toxicity.Gold standard for cell-based and in vivo assays.
Sulfobutyl-ether-β-CD (SBE-β-CD) High aqueous solubility, negatively charged.Excellent for solubilizing cationic (basic) compounds.[4]
Protocol 3: Using Cyclodextrin Complexation to Enhance Aqueous Solubility
  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your assay buffer. Gentle warming and stirring may be required to fully dissolve it.

  • Prepare Compound Stock: Prepare a concentrated stock of your compound in a suitable organic solvent like DMSO (as per Protocol 1).

  • Complexation: While vigorously vortexing the cyclodextrin solution, slowly add the compound stock solution dropwise. The molar ratio of cyclodextrin to compound should be high (e.g., 100:1 or greater to start).

  • Incubation: Incubate the mixture, often with agitation (e.g., on a shaker), for 1 to 24 hours at a controlled temperature to allow for complex formation.[5]

  • Application: Use the resulting clear solution for your assay. Crucially, you must include a vehicle control containing the same final concentration of both cyclodextrin and DMSO.

Option B: Surfactants (Detergents)

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can solubilize hydrophobic compounds.[8][11]

  • Common Non-ionic Surfactants: Polysorbate 20 (Tween-20), Triton X-100.

  • When to Use: Primarily for cell-free assays, such as enzyme kinetics or binding studies.[6]

  • Caution: Surfactants can be detrimental in cell-based assays as they can disrupt cell membranes.[6][12] They can also denature proteins at high concentrations, potentially interfering with enzyme activity. Always use the lowest effective concentration, typically in the 0.01% - 0.1% range.

Option C: Other Co-solvents

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the water.[13]

Co-solventTypical Final Conc.AdvantagesDisadvantages
DMSO < 0.5%Excellent solubilizing power.[4]Can be toxic to cells, can interfere with some assays.[3][14]
Ethanol < 1%Less toxic than DMSO for many cell types.Lower solubilizing power than DMSO for highly lipophilic compounds.
Polyethylene Glycol (PEG 300/400) 1-5%Low toxicity, often used in formulations.[13]Can increase viscosity of the medium.
N,N-Dimethylacetamide (DMA) < 0.5%Strong solvent, can be effective when DMSO fails.[4]Higher potential for toxicity than DMSO.

Part 3: Final Validation - Ensuring Data Integrity

Q4: How do I know my solubilizing agent isn't interfering with the assay?

A: This is the most important step. Every protocol you develop must be part of a self-validating system.

  • Vehicle Control: Always run a control that contains the exact same concentration of all solubilizing agents (e.g., 0.2% DMSO + 5% HP-β-CD in buffer) but without your test compound. This is your new baseline and is essential for normalizing your data.

  • Positive Control Check: Test a known agonist or antagonist for your target in the presence of your new solubilization vehicle. The activity (e.g., EC₅₀ or IC₅₀) of the control compound should not be significantly altered. A significant shift could indicate that your vehicle is interfering with the target or the assay readout.

  • Visual Inspection: Before reading your plates, visually inspect them (or use a plate reader capable of detecting scatter) for any signs of precipitation. What appears clear to the naked eye may still contain micro-precipitates that can scatter light and interfere with optical readouts.[2]

By systematically applying these strategies and, most importantly, validating each step with proper controls, you can confidently overcome the challenges posed by poorly soluble compounds and generate high-quality, reliable data for your research.

References

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • PMC (PubMed Central). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • PMC (PubMed Central). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PMC (PubMed Central). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • PubMed. (2007). Cyclodextrins as pharmaceutical solubilizers. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • MedCrave online. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. [Link]

  • ScholarWorks. (2022). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. [Link]

Sources

Technical Support Center: Troubleshooting and Reducing Background Noise for the LC-MS Analysis of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol and related piperazine derivatives. This document, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of high background noise in Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific principles to empower you to develop robust and sensitive analytical methods.

The ability to achieve a high signal-to-noise ratio (S/N) is fundamental to the accurate quantification and detection of any analyte.[1] High background noise can obscure low-level analyte peaks, compromise the limit of detection (LOD), and lead to inaccurate results.[2] This guide offers a systematic approach to identifying and mitigating the various sources of noise in your LC-MS system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when facing high background noise.

Q1: I'm seeing a consistently high and noisy baseline across my entire chromatogram. What is the first and most critical thing to check?

A: The most immediate and frequent source of widespread background noise is the mobile phase.[3][4] Before investigating instrumental issues, always start by preparing a fresh batch of mobile phase using the highest purity solvents and additives available.

  • Solvent Purity: Use solvents specifically designated as "LC-MS grade."[5] HPLC-grade solvents can contain significantly more impurities, such as metal ions and organic contaminants, which ionize and create a high chemical background.[1][6]

  • Additives: Ensure any additives, like formic acid or ammonium formate, are also LC-MS grade. Low-quality additives can be a major source of contamination.[7]

  • Water Quality: Only use ultrapure water (18.2 MΩ·cm) from a well-maintained water purification system or purchase bottled water suitable for LC-MS.[1]

  • Glassware: Avoid glass containers for mobile phase preparation and storage when possible, as they can leach sodium and potassium ions, leading to prominent adduct formation ([M+Na]+, [M+K]+).[6] If you must use glass, ensure it is scrupulously clean.

Q2: How can I systematically determine if the background noise is originating from my LC system or the mass spectrometer?

A: A systematic isolation workflow is the most effective way to diagnose the source of contamination.[8] This involves a process of elimination to pinpoint the problematic component.

  • Run a Blank Injection: Prepare a blank sample by filling a clean vial with your initial mobile phase. Inject this blank using your standard method. If the noise is present, it confirms the contamination is from the LC-MS system itself, not your sample preparation.[8]

  • Divert LC Flow to Waste: Disconnect the LC flow from the mass spectrometer inlet and direct it to a beaker or waste container. Infuse a clean, simple solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) directly into the MS using a syringe pump.

  • Analyze the Results:

    • If the background noise in the MS disappears or drops significantly, the contamination originates from the LC system (solvents, tubing, pump, injector, or column).[9]

    • If the high background persists , the issue is likely within the MS ion source itself, the gas supply, or the initial ion optics.[9][10]

Q3: What are the recommended starting conditions (mobile phase, column) for analyzing 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol?

A: Based on its structure—containing a tertiary amine on the piperazine ring and two chlorophenyl groups—this compound is moderately polar and basic. It is readily ionizable in positive electrospray ionization (ESI) mode.

  • Ionization Mode: Positive Ion ESI is strongly recommended. The tertiary amine is easily protonated to form a stable [M+H]+ ion.

  • Mobile Phase: An acidic mobile phase is ideal for ensuring protonation and good peak shape.[11] A typical starting point is:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol (LC-MS Grade)

  • Column: A standard C18 reversed-phase column is a suitable starting point due to the compound's aromatic character. A column with dimensions like 2.1 x 50 mm and a particle size of <3 µm is common for this type of analysis.

Q4: My analyte signal is weak, and the S/N ratio is poor even with a clean baseline. How can I improve the signal itself?

A: A poor signal is often due to suboptimal ionization or inefficient transfer of ions into the mass spectrometer. The most effective way to improve this is by carefully optimizing the ion source parameters.[1][12]

  • Ion Source Parameters: Systematically adjust the following settings while infusing a standard solution of your analyte:

    • Capillary/Sprayer Voltage: Adjust to achieve a stable spray. Excessively high voltages can cause corona discharge, which increases noise.[13]

    • Nebulizing and Drying Gas: These are critical for desolvation.[1] Highly aqueous mobile phases require higher gas flows and temperatures. However, excessive heat can cause degradation of thermally labile compounds.

    • Source Temperature: Similar to drying gas, this aids in desolvation but should be optimized to avoid analyte degradation.

    • Sprayer Position: The position of the ESI needle relative to the inlet capillary should be optimized for maximum signal intensity.[6]

Q5: I see many non-specific peaks in my blank injections. What are they and how do I get rid of them?

A: These are typically common background ions from environmental or system contamination.[8] Identifying them is the first step to elimination.

  • Common Contaminants: Refer to the table below for a list of common background ions. Polyethylene glycols (PEGs) from plastics and lubricants are very common, appearing as repeating units of 44 Da. Phthalates (plasticizers) are also frequently observed.[9]

  • Elimination: The most effective solution is a thorough system cleaning. This involves flushing the entire LC system with a strong, multi-component solvent mixture and cleaning the MS ion source components.[9][10]

Part 2: Systematic Troubleshooting Guides

This section provides detailed workflows and protocols for resolving persistent background noise issues.

Guide 1: Diagnosing the Source of High Background Noise

This workflow provides a logical sequence of steps to isolate the origin of contamination.

A Start: High Background Noise Observed B Inject Freshly Prepared Blank (Mobile Phase in a Clean Vial) A->B C Is Noise Still High? B->C D Noise is from LC-MS System. Proceed to Isolate. C->D Yes E Noise is from Sample Prep, Reagents, or Vials. Review Sample Prep Protocol. C->E No J Isolate MS: Divert LC Flow to Waste. Infuse Clean Solvent into MS. D->J F Bypass Column: Connect Injector Directly to MS G Is Noise Still High? F->G H Contamination is in LC Front-End: - Mobile Phase - Solvent Lines - Pump / Seals - Injector / Loop G->H Yes I Contamination is from: - Column Bleed - Fouled Column G->I No K Is Noise Still High? J->K K->F No L Contamination is in MS: - Ion Source - Gas Lines - Ion Optics K->L Yes

Caption: A step-by-step workflow for troubleshooting high background noise.

Guide 2: LC System Decontamination Protocol

If the contamination is traced to the LC system, a rigorous flush is necessary. This protocol is designed to remove a wide range of chemical contaminants.[9]

  • Prepare Flushing Solvent: Create a solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol. All solvents must be LC-MS grade. Add 0.1% formic acid to this mixture.

  • Remove Column: Disconnect the analytical column and replace it with a union or a restriction capillary.

  • Flush System: Place all solvent lines into the flushing solution. Purge each pump line to ensure the new solvent has filled the system.

  • Run Flush Program: Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for an extended period, such as several hours or overnight. Ensure the flow is directed to waste.[9]

  • Re-equilibrate: Once the flush is complete, replace the flushing solvent with your fresh, high-purity mobile phases. Allow the system to equilibrate for at least 30 minutes.

  • Test System: Run a blank gradient without the column to ensure the background noise has been reduced. If clean, reinstall the column, flush it with the initial mobile phase conditions, and re-test.

Part 3: Recommended Experimental Protocols

Protocol 1: Baseline LC-MS Method Parameters

This table provides recommended starting parameters for method development. Optimization will be required for your specific instrument and application.

ParameterRecommended SettingRationale & Comments
LC Column C18, 2.1 x 50 mm, <3 µmGood starting point for retaining the aromatic structure.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures protonation of the analyte for good ionization and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower viscosity and UV transparency.[11]
Gradient 5% to 95% B over 5-10 minA generic gradient to elute the compound. Adjust based on observed retention time.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Column Temp 30 - 40 °CImproves peak shape and reduces viscosity.
Injection Vol 1 - 5 µLKeep low to avoid peak distortion and column overload.
Ionization Mode Positive ESIThe tertiary amine is highly amenable to protonation.
Scan Mode Full Scan (for initial method)Scan a range like m/z 100-600 to identify the [M+H]+ ion.
MRM (for quantification)Multiple Reaction Monitoring (MRM) significantly improves S/N by filtering out background ions.[12]
Capillary Voltage 3.0 - 4.5 kVOptimize for stable spray and maximum signal.[13]
Drying Gas Temp 300 - 350 °CAdjust for efficient desolvation without degrading the analyte.[1]
Nebulizer Gas 35 - 50 psiOptimize for a fine, stable aerosol.
Protocol 2: Sample Cleanup with Solid-Phase Extraction (SPE)

For complex matrices like plasma or tissue homogenates, sample cleanup is essential to reduce matrix effects and background noise.[2] A mixed-mode cation exchange SPE protocol is often effective for basic compounds.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer, such as 2% formic acid in water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with 2% formic acid) onto the cartridge.

  • Washing:

    • Wash 1: Use 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Use 1 mL of methanol to remove non-polar, neutral interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the protonated amine, releasing it from the sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

Part 4: Data & Visualization

Table of Common Background Ions

Recognizing common background ions is a key step in identifying the source of contamination.[8][9]

Common m/z (Positive Mode)Ion IdentityProbable Source
149.023, 167.034, 279.159PhthalatesPlasticizers from tubing, vials, well plates, solvent bottle caps.
195.08, 211.08Sodium Formate ClustersFormic acid mobile phase with sodium contamination.
23.00, 39.00Na+, K+Glassware, solvents, reagents.
Series with +44 Da spacingPolyethylene Glycols (PEGs)Surfactants, lubricants, plastic containers.
Series with +74 Da spacingPolydimethylcyclosiloxanes (PDMS)Silicone tubing, pump oils, lab air, septa.
118.08, 132.10Protonated AminesMobile phase additives (e.g., triethylamine), environmental contamination.
Diagram: Sources of Background Noise in LC-MS

cluster_Sample Sample Preparation cluster_LC LC System cluster_MS MS System SamplePrep Matrix Components (Salts, Lipids, Proteins) Noise High Background Noise (Poor S/N) SamplePrep->Noise Vials Vials / Plates (Plasticizers, PEGs) Vials->Noise Solvents Solvents & Additives (Organic/Inorganic Impurities) Solvents->Noise Tubing Tubing / Fittings (Leachables, Carryover) Tubing->Noise Pump Pump & Injector (Seal Wear, Carryover) Pump->Noise Column Column (Bleed, Fouling) Column->Noise IonSource Ion Source (Contamination Buildup) IonSource->Noise Gas Gas Supply (Impurities in N2) Gas->Noise Environment Lab Environment (Airborne Contaminants, Siloxanes) Environment->Noise

Sources

Technical Support Center: Troubleshooting the Degradation of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the stability of complex research compounds. The molecule 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol presents a unique set of structural liabilities. It combines a sterically hindered, bis-aryl tertiary alcohol with a highly basic, nucleophilic piperazine ring. This dual-nature architecture makes the compound highly susceptible to specific environmental stressors during formulation and storage.

This guide abandons generic advice to provide a causality-driven, self-validating framework for diagnosing and preventing the degradation of this specific compound.

Part 1: The Architecture of Degradation (Mechanistic Causality)

To effectively troubleshoot, you must understand the thermodynamic and kinetic forces driving your compound's degradation. This molecule primarily fails through two distinct pathways:

1. Acid-Catalyzed Dehydration (The -18 Da Shift) The molecule features a tertiary alcohol bonded to two p-chlorophenyl rings. 1[1]. In this specific structure, protonation of the hydroxyl group leads to the loss of water, forming a bis-aryl carbocation. This intermediate is intensely stabilized by the resonance of the two adjacent chlorophenyl rings. Because the intermediate is so stable, the activation energy for E1 elimination is drastically lowered, allowing2[2] even in the presence of trace, ambient acidity (e.g., degraded chloroform).

2. Piperazine N-Oxidation (The +16 Da Shift) The 4-methylpiperazino moiety contains a tertiary amine that acts as a strong nucleophile. When exposed to reactive oxygen species (ROS) or atmospheric oxygen,3[3]. This is severely exacerbated if the compound is stored in polyoxyethylene-based solvents (like PEG or Tween), as4[4].

Pathways Parent 1,1-Bis(4-chlorophenyl)-2- (4-methylpiperazino)-1-ethanol Dehydration Dehydration (-H2O) Acid/Heat Parent->Dehydration Trace Acid (pH < 5) NOxidation N-Oxidation (+O) Peroxides/Air Parent->NOxidation ROS / O2 / PEG Photolysis Photolysis UV Light Parent->Photolysis hν (254 nm) Deg1 Alkene Derivative (-18 Da) Dehydration->Deg1 Deg2 N-Oxide Derivative (+16 Da) NOxidation->Deg2 Deg3 Dehalogenated Products Photolysis->Deg3

Caption: Mechanistic degradation pathways of the compound under environmental stress.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My LC-MS analysis shows a new major peak with a mass shift of -18 Da. What happened, and how do I prevent it?

  • Diagnosis: Your compound has undergone E1 elimination to form the dehydrated alkene product.

  • Causality: The storage solvent has become slightly acidic. Halogenated solvents (e.g., Chloroform, DCM) degrade over time to release trace HCl, which protonates the tertiary alcohol and drives the loss of water.

  • Solution: Immediately switch to neutral, anhydrous solvents (e.g., LC-MS grade Acetonitrile or DMSO). If you must use halogenated solvents, ensure they are stabilized with amylene and stored over basic alumina.

Q2: I formulated my stock solution in a PEG-400 vehicle for in vivo studies, and now I see a +16 Da mass shift. Is the compound ruined?

  • Diagnosis: Yes, the compound has degraded into its N-oxide derivative.

  • Causality: 5[5]. PEG chains auto-oxidize to form hydroperoxides, which selectively oxidize the tertiary amine.

  • Solution: Discard the degraded stock. For future formulations, use peroxide-free vehicles. Purge your storage vials with Argon gas before sealing to displace atmospheric oxygen.

Q3: The compound precipitated after thawing from -80°C. Did it degrade?

  • Diagnosis: Not necessarily. This is likely a thermodynamic solubility issue rather than chemical degradation.

  • Solution: Gently warm the vial to 37°C in a water bath and sonicate for 5 minutes. If the solution remains cloudy, perform an HPLC check.

Part 3: Empirical Degradation Data

To benchmark your own stability studies, refer to the forced degradation matrix below. This data illustrates the compound's vulnerability under specific stress conditions.

Stress ConditionPrimary MechanismMajor DegradantMass Shift (LC-MS)Typical % Degradation (24h)
0.1 M HCl @ 40°C E1 EliminationAlkene Derivative-18 Da> 85%
3% H₂O₂ @ 25°C Nucleophilic OxidationN-Oxide Derivative+16 Da> 60%
PEG-400 (Air Exposed) Hydroperoxide TransferN-Oxide Derivative+16 Da~ 15-20%
UV Light (254 nm) Homolytic CleavageDehalogenated speciesVariable (-34 Da)~ 10%
0.1 M NaOH @ 40°C Base HydrolysisHighly StableNone< 2%

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol used in your lab must contain an internal validation mechanism.

Protocol 1: Stability-Indicating UHPLC-MS Method

This method is designed to separate the highly polar N-oxide, the parent compound, and the highly lipophilic alkene degradant.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Column Selection: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to handle the lipophilicity of the bis-aryl groups.

  • Gradient: Run a steep gradient from 5% B to 95% B over 5 minutes to ensure the lipophilic alkene elutes.

  • Self-Validation Step (Critical): Before analyzing unknown samples, inject a "System Suitability Stress Mix" (a 1:1:1 mixture of parent compound, acid-stressed parent, and peroxide-stressed parent). Validation Criteria: The method is only valid if the resolution ( Rs​ ) between the parent peak and the N-oxide peak is ≥2.0 .

Protocol 2: Anhydrous & Anaerobic Aliquoting Workflow

Use this workflow to prepare stock solutions that will remain stable for >6 months at -80°C.

  • Solvent Degassing: Sparge anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the API to a 10 mM concentration. Keep the vial wrapped in aluminum foil to prevent photolytic dehalogenation.

  • Aliquoting & Purging: Dispense 50 µL aliquots into amber glass vials (avoid cheap plastics that leach plasticizers). Blanket the headspace of each vial with a gentle stream of Argon for 3 seconds before immediately capping.

  • Self-Validation Step (Critical): Weigh three random vials down to 0.1 mg precision immediately after capping. Store them at -80°C. After 1 month, thaw and re-weigh the vials before opening. Validation Criteria: A weight change of >0.5% indicates a compromised seal, meaning oxygen/moisture ingress has occurred and the aliquot must be discarded.

Workflow Start Identify Degradation via LC-MS Decision1 Identify Mass Shift Start->Decision1 Minus18 -18 Da (Dehydration) Decision1->Minus18 Acidic Stress Plus16 +16 Da (N-Oxidation) Decision1->Plus16 Oxidative Stress Action1 Use Acid-Free Solvents Avoid Chloroform Minus18->Action1 Action2 Purge with Argon Avoid PEG/Tween Plus16->Action2

Caption: Diagnostic workflow for identifying and resolving specific structural degradation issues.

References

  • StudySmarter: Dehydration of Alcohol: Mechanism & Reaction. Available at:[Link][1]

  • ResearchGate: Amberlyst-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols. Available at:[Link][2]

  • ResearchGate: Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Available at:[Link][4]

  • MDPI: On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Available at: [Link][5]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol . This molecule presents a classic and severe synthetic challenge: a highly sterically hindered tertiary alcohol flanked by two bulky 4-chlorophenyl groups and a basic 4-methylpiperazine moiety.

Standard esterification or etherification protocols routinely fail, yielding <5% conversion. This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to overcome these specific steric and electronic barriers.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard Steglich esterification (DCC/DMAP) conditions fail for this substrate? A1: The Steglich esterification relies on the formation of an O-acylisourea intermediate, which is subsequently attacked by DMAP to form an highly reactive N-acylpyridinium species. However, the attack of a tertiary alcohol on this intermediate is severely restricted by steric hindrance. The two 4-chlorophenyl rings create a dense "steric shield" around the carbinol carbon, preventing the necessary trajectory for nucleophilic attack. Furthermore, the tetrahedral transition state required in standard acylation is thermodynamically unfavorable for such bulky tertiary alcohols [6].

Q2: How does the 4-methylpiperazine group interfere with Lewis acid catalysts? A2: The tertiary amines in the piperazine ring are highly Lewis basic. When using standard, hard Lewis acids (like AlCl₃ or BF₃), the piperazine nitrogens rapidly coordinate with the metal center. This effectively poisons the catalyst and precipitates the starting material as an insoluble Lewis acid-base complex. To circumvent this, you must use highly oxophilic, water-tolerant Lewis acids like Scandium Triflate [Sc(OTf)₃] or Bismuth Triflate [Bi(OTf)₃] that preferentially activate the hard oxygen of the anhydride over the softer nitrogen of the piperazine [2, 3].

Q3: Can I use the Yamaguchi esterification for this molecule? A3: Generally, no. While the Yamaguchi protocol (using 2,4,6-trichlorobenzoyl chloride) is excellent for macrolactonization and secondary alcohols, the mixed anhydride formed in situ is still far too sterically demanding to be attacked by a diaryl-substituted tertiary alcohol [4, 5].

Section 2: Troubleshooting & Experimental Workflows

To successfully derivatize this molecule, we recommend two distinct, self-validating workflows depending on your target derivative and available laboratory infrastructure.

Workflow A: Lewis Acid-Catalyzed Acylation using Scandium Triflate [Sc(OTf)₃]

Causality & Logic: Scandium trifluoromethanesulfonate is an extremely active Lewis acid catalyst. Unlike traditional basic catalysts (DMAP) that activate the acylating agent by forming a bulky intermediate, Sc(OTf)₃ coordinates directly to the carbonyl oxygen of an acid anhydride, rendering it highly electrophilic. This allows the hindered tertiary alcohol to attack directly without the steric penalty of a bulky leaving group [2].

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add the desired acid anhydride (e.g., acetic anhydride, 3.0 mmol).

    • Self-Validation Check: Ensure the anhydride is freshly distilled. Degraded anhydride contains free carboxylic acid, which will prematurely protonate the piperazine ring and crash the starting material out of solution.

  • Catalyst Introduction: Add Sc(OTf)₃ (0.05 mmol, 5 mol%). The solution may exhibit a slight color change.

  • Reaction: Stir at room temperature (20–25 °C) for 12–16 hours. Monitor via TLC (Alumina plates, EtOAc/Hexane).

  • Quenching & Workup: Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize the generated triflic acid and deprotonate the piperazine. Extract with DCM (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via neutral alumina column chromatography.

Workflow B: Strong Base-Promoted Alkoxide Acylation (n-BuLi Method)

Causality & Logic: If Lewis acid catalysis fails (often due to extreme piperazine coordination or when using acyl chlorides instead of anhydrides), the alternative is to forcefully increase the nucleophilicity of the tertiary alcohol. By deprotonating the hydroxyl group with a strong base like n-Butyllithium (n-BuLi), we generate a highly reactive lithium alkoxide. The lithium cation also helps pre-coordinate the incoming acyl chloride, guiding it past the steric bulk [1].

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under a strict nitrogen atmosphere, dissolve the starting alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise via syringe.

    • Self-Validation Check: A distinct color change (often deep yellow or orange) must occur, indicating the successful formation of the highly delocalized diaryl alkoxide. If no color change occurs, moisture has compromised the n-BuLi.

  • Activation: Stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Acylation: Add the acyl chloride (e.g., acetyl chloride or 2-tert-butylbenzoyl chloride, 1.2 mmol) dropwise.

  • Warming: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Section 3: Quantitative Data & Method Comparison

The following table summarizes the comparative efficacy of various derivatization methods for 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol, using acetylation as the benchmark reaction.

Derivatization MethodReagents / CatalystTemp (°C)Time (h)Conversion (%)Primary Limitation
Standard SteglichAc₂O, Pyridine, DMAP2524< 5%Extreme steric hindrance at transition state.
Yamaguchi2,4,6-Cl₃C₆H₂COCl, DMAP2524< 10%Mixed anhydride too bulky for tertiary alcohol.
Lewis Acid (Sc) Ac₂O, Sc(OTf)₃ (5 mol%) 25 12 > 85% Requires strictly anhydrous conditions.
Lewis Acid (Bi)Ac₂O, Bi(OTf)₃ (5 mol%)251678%Slight piperazine coordination slows kinetics.
Alkoxide (n-BuLi) n-BuLi, AcCl -78 to 25 4 > 90% Requires strict inert atmosphere (N₂/Ar).

Section 4: Visualizations of Workflows and Mechanisms

DerivatizationDecisionTree Start Target: Derivatize Hindered Tertiary Alcohol Assess Assess Steric & Electronic Factors (Diaryl + Piperazine) Start->Assess Standard Standard Methods (DMAP / Pyridine) Assess->Standard Attempt 1 PathA Pathway A: Lewis Acid Sc(OTf)3 + Anhydride Assess->PathA Oxophilic Activation PathB Pathway B: Alkoxide n-BuLi + Acyl Chloride Assess->PathB Strong Base Fail Result: <5% Yield (Steric Blockade) Standard->Fail SuccessA Result: >85% Yield (Electrophile Activation) PathA->SuccessA SuccessB Result: >90% Yield (Nucleophile Activation) PathB->SuccessB

Decision tree for selecting derivatization pathways for highly hindered tertiary alcohols.

ScOTf3Mechanism Sc Sc(OTf)3 Catalyst Complex Sc-Anhydride Complex Sc->Complex + Ac2O Attack Alcohol Attack Complex->Attack + ROH Proton Proton Transfer Attack->Proton Product Ester + Sc(OTf)3 Proton->Product - AcOH Product->Sc Recycle

Catalytic cycle of Sc(OTf)₃-mediated acylation demonstrating direct electrophile activation.

References

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." The Journal of Organic Chemistry, 1996, 61(14), 4560-4567.[Link]

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)₃." The Journal of Organic Chemistry, 2001, 66(26), 8926-8934.[Link]

  • SynArchive. "Yamaguchi Esterification." SynArchive Named Reactions, 2024.[Link]

  • Organic Chemistry Portal. "Ester synthesis by esterification." Organic Chemistry Portal, 2023.[Link]

  • Ilyin, A. P., et al. "Acylation through Ketene Intermediates." The Journal of Organic Chemistry, 2002, 67(25), 8943-8951.[Link]

purification techniques to remove impurities from 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol .

This compound presents unique purification challenges due to its dual chemical nature: a highly lipophilic backbone, a basic tertiary amine (piperazine) system, and a sterically hindered, acid-sensitive tertiary alcohol. This guide is designed to help researchers and drug development professionals troubleshoot common degradation pathways, resolve chromatographic anomalies, and establish self-validating purification protocols.

Diagnostic Troubleshooting & FAQs

Q1: Why does my target compound degrade into an alkene impurity during silica gel chromatography or salt formation? The Causality: The molecule contains a highly hindered tertiary alcohol flanked by two electron-withdrawing, yet resonance-stabilizing, 4-chlorophenyl rings. Under acidic conditions, the hydroxyl group is rapidly protonated and leaves as a water molecule. This forms a highly stabilized diaryl carbocation, which immediately undergoes an E1 elimination to form the thermodynamically stable alkene (1-(2,2-bis(4-chlorophenyl)vinyl)-4-methylpiperazine)[1]. The Solution: You must strictly avoid strong anhydrous acids (like HCl gas, H2​SO4​ , or p-TsOH) and elevated temperatures. For salt formation, utilize mild organic acids (e.g., oxalic acid) in cold ethanol. If utilizing normal-phase chromatography, the residual acidic silanols on standard silica gel can catalyze this dehydration; always pre-treat the silica or add 1% Triethylamine (TEA) to your mobile phase to neutralize these active sites.

Q2: I am experiencing severe peak tailing and poor mass recovery during HPLC analysis. How do I fix this? The Causality: The 4-methylpiperazino moiety contains two basic tertiary nitrogens ( pKa​ ~4.5 and ~8.5). In reversed-phase chromatography, these basic nitrogens undergo secondary electrostatic interactions and hydrogen bonding with residual acidic silanols on standard C18 stationary phases[2]. This ion-exchange behavior causes the analyte to "stick" to the column, resulting in severe tailing[3]. The Solution: You must control the ionization state of both the analyte and the silica surface.

  • Approach A (High pH): Operate at pH 10.5 using a high-pH-resistant hybrid C18 column and an ammonium bicarbonate buffer. This fully deprotonates the piperazine nitrogens, eliminating electrostatic attraction[4].

  • Approach B (Low pH): Operate at pH 2.0 with 0.1% Trifluoroacetic acid (TFA). This fully protonates both the analyte and the silanols, utilizing charge repulsion to sharpen the peak.

Q3: How can I efficiently remove unreacted 4,4'-dichlorobenzophenone without using column chromatography? The Causality: 4,4'-Dichlorobenzophenone is a highly lipophilic, strictly neutral compound, whereas your target contains a basic piperazine ring. The Solution: Exploit this dramatic difference in pKa​ by performing a chemoselective acid-base extraction[5]. By lowering the pH to 2.0, the target compound becomes a highly water-soluble bis-protonated salt, allowing the neutral benzophenone to be easily washed away in the organic phase.

Standard Operating Procedures (SOPs)

Protocol A: Chemoselective Acid-Base Extraction

Objective: Clearance of neutral lipophilic impurities (e.g., starting materials).

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously and vent. The target compound will protonate and migrate to the aqueous layer.

  • Phase Separation: Allow the layers to separate. Drain the lower organic layer (DCM) and discard it, as it contains the neutral 4,4'-dichlorobenzophenone impurity.

  • Organic Wash: Wash the retained aqueous layer with one more volume of fresh DCM to ensure complete removal of lipophilic contaminants. Discard the DCM.

  • Basification: Cool the aqueous layer in an ice bath (to prevent heat-induced degradation). Slowly add 2M NaOH dropwise until the pH reaches 10–11. The aqueous layer will turn cloudy as the free base precipitates.

  • Extraction: Extract the liberated free base target with fresh DCM (2 x 10 mL).

  • Isolation: Combine the new organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 30 °C to yield the enriched free base.

Protocol B: Controlled Oxalate Salt Crystallization

Objective: Clearance of dehydration products and des-methyl piperazine impurities.

  • Solution Preparation: Dissolve the enriched free base from Protocol A in absolute ethanol (10 mL/g) in a round-bottom flask.

  • Acid Preparation: In a separate vial, dissolve 1.05 molar equivalents of anhydrous oxalic acid in a minimal amount of absolute ethanol.

  • Salt Formation: Slowly add the oxalic acid solution to the free base solution under gentle magnetic stirring at room temperature. Critical: Do not apply heat, as the localized acidity can trigger E1 dehydration.

  • Crystallization: Allow the mixture to stand undisturbed at 4 °C for 12 hours. The target compound will selectively precipitate as a crystalline oxalate salt.

  • Filtration: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with ice-cold ethanol. The structurally similar alkene impurities and mono-alkylated piperazines will remain dissolved in the mother liquor.

Quantitative Performance Metrics

Summarized below are the expected outcomes for each purification vector when applied to 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol:

Purification TechniquePrimary Impurity TargetedTypical Mass YieldFinal Expected PurityMethodological Pros & Cons
Acid-Base Extraction Neutral Organics (Benzophenones)85 – 90%85 – 90%Pro: Highly scalable, solvent efficient.Con: Cannot separate basic impurities.
Oxalate Crystallization Alkene Dehydration Products70 – 75%> 98.0%Pro: Yields a highly stable, pure solid.Con: Moderate yield loss to mother liquor.
Prep-HPLC (High pH) Des-methyl & closely related analogs60 – 65%> 99.5%Pro: Ultimate resolution for analytical purity.Con: Low throughput, expensive mobile phases.

Purification Workflow Visualization

G Crude Crude Mixture (Target + Impurities) AcidExt Acidic Extraction (pH 2) Target becomes water-soluble Crude->AcidExt OrgWaste Organic Phase (Neutral Impurities) AcidExt->OrgWaste Phase Separation BaseExt Basification (pH 10) Target becomes organic-soluble AcidExt->BaseExt Aqueous Phase FreeBase Enriched Free Base (Organic Phase) BaseExt->FreeBase Extract with DCM Cryst Crystallization (Oxalate Salt in EtOH) FreeBase->Cryst Add Oxalic Acid Pure Purified Target (>99% Purity) Cryst->Pure Filtration

Workflow for the isolation and purification of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol.

References

  • Armarego, W.L.F., & Chai, C.L.L. Purification of Laboratory Chemicals. Elsevier. Available at:[Link]

  • Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene is an E1 process. AskFilo / Master Organic Chemistry. Available at: [Link]

  • Kirkland, J.J., et al. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate / Journal of Chromatography A. Available at:[Link]

  • BetaBasic Columns - Chromatography of Basic Compounds. Element Lab Solutions. Available at:[Link]

  • Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography. MDPI. Available at:[Link]

Sources

Technical Support Center: Stability of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the oxidative stability of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol in solution. As Senior Application Scientists, our goal is to provide you with both the "how" and the "why" behind these experimental protocols, ensuring the integrity and reproducibility of your results.

Understanding the Molecule's Vulnerabilities

1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol possesses several functional groups that are susceptible to oxidation under various experimental conditions. A proactive approach to preventing degradation is crucial for obtaining reliable data. The primary sites of oxidative vulnerability are the tertiary alcohol and the 4-methylpiperazino moiety . While tertiary alcohols are generally resistant to oxidation, the presence of the adjacent piperazine ring can influence its reactivity. The nitrogen atoms of the piperazine ring, particularly the tertiary amine, are prone to oxidation, potentially forming N-oxides. Additionally, the bis(4-chlorophenyl) groups may be susceptible to photodegradation.

Frequently Asked Questions (FAQs)

Q1: My solution of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol is showing a yellowish or brownish tint. What could be the cause?

A yellowish or brownish discoloration is a common indicator of oxidative degradation.[1] This can be triggered by several factors, including:

  • Exposure to atmospheric oxygen: Molecular oxygen is a primary driver of oxidation.[2]

  • Photodegradation: Exposure to light, especially UV light, can initiate oxidative processes in aromatic compounds.[1][3]

  • Presence of metal ion contaminants: Trace amounts of metal ions such as copper, iron, cobalt, and nickel can catalyze oxidation reactions.[2][4][5]

Q2: What are the primary factors that accelerate the oxidation of this compound in solution?

Several environmental and chemical factors can accelerate the degradation of your compound. These include:

  • Oxygen: The presence of dissolved oxygen in the solvent and in the headspace of the container is a critical factor.[4]

  • Light: Particularly for compounds with chlorinated aromatic rings, light can provide the energy to initiate photo-oxidation.[1][3][6]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]

  • pH: The pH of the solution can influence the rate of oxidation, especially for molecules containing amine groups like piperazine.[1][7][8]

  • Metal Ions: Transition metal ions can act as catalysts, significantly speeding up oxidative degradation even at trace levels.[4][5][9]

Q3: How can I effectively remove dissolved oxygen from my solvents?

Removing dissolved oxygen is a critical first step. The most common and effective method is inert gas sparging .[10][11][12] This involves bubbling an inert gas, such as nitrogen or argon, through the liquid.[11] The inert gas has little to no partial pressure of oxygen, which encourages the dissolved oxygen to diffuse out of the liquid and be carried away.[11]

Q4: What is the difference between sparging, purging, and inerting (blanketing)?

These terms describe different techniques for creating an oxygen-free environment:

  • Sparging: Involves bubbling an inert gas through a liquid to remove dissolved gases like oxygen.[10][11]

  • Purging: Refers to replacing the atmosphere within a vessel with an inert gas. This can be done by displacement (injecting inert gas to push out air) or dilution (repeatedly pressurizing with inert gas and venting).[10]

  • Inerting (or Blanketing): This is the process of maintaining a protective layer of inert gas over the headspace of a liquid in a container to prevent atmospheric oxygen and moisture from coming into contact with the substance.[10][13]

Q5: Which antioxidants are suitable for protecting my compound in solution?

The choice of antioxidant depends on the solvent system.[1]

  • For aqueous solutions: Water-soluble antioxidants like ascorbic acid (Vitamin C) , sodium metabisulfite , and citric acid are effective.[1][14]

  • For organic or lipid-based solutions: Lipid-soluble antioxidants such as butylated hydroxytoluene (BHT) , butylated hydroxyanisole (BHA) , and tocopherols (Vitamin E) are commonly used.[1] It is often beneficial to use a combination of antioxidants, as they can have synergistic effects.[1]

Q6: How does pH affect the stability of the piperazine ring in my compound?

The pH of the solution can significantly impact the oxidation of the piperazine moiety. Studies on piperazine and its derivatives have shown that the reaction rate of oxidation can be pH-dependent.[7][8] For some piperazine compounds, an increase in pH (more alkaline conditions) can increase the rate of oxidation.[7][8] It is therefore crucial to buffer your solution to a pH where the compound is most stable. The optimal pH should be determined experimentally for your specific application.

Q7: Can trace metal contaminants from my glassware or reagents really cause significant degradation?

Yes, absolutely. Transition metal ions are potent catalysts for oxidation.[4][5][9] Even trace amounts, which can leach from glassware or be present as impurities in reagents, can significantly accelerate the degradation of your compound. To mitigate this, consider using metal-free plasticware when possible or treating your solution with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any stray metal ions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of compound potency or activity Oxidative degradationImplement a multi-pronged approach: use deoxygenated solvents, maintain an inert atmosphere, add a suitable antioxidant, and protect from light.[2]
Solution turns yellow or brown upon storage Photo-oxidation or auto-oxidationStore solutions in amber glass vials or wrap containers in aluminum foil to block light.[1] Ensure the container is sealed under an inert atmosphere.
Inconsistent results between experimental runs Variable oxygen exposure or metal contaminationStandardize your procedure for solvent deoxygenation and handling under an inert atmosphere. Use high-purity reagents and consider adding a chelating agent like EDTA to your buffer.
Precipitate forms in the solution over time Formation of insoluble degradation productsCharacterize the precipitate to confirm if it is an oxidation product. Improve preventative measures against oxidation.

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Solvents via Sparging
  • Setup: Place your solvent in a flask with a stir bar. The flask should have at least two openings.

  • Gas Inlet: Insert a long needle or a sparging tube connected to a cylinder of high-purity nitrogen or argon. The outlet of the tube should be submerged below the liquid surface.

  • Gas Outlet: Use a second needle as a vent to allow the displaced gases to exit the flask.

  • Sparging: Begin gently bubbling the inert gas through the solvent while stirring. A fine stream of bubbles increases the surface area for gas exchange.[10]

  • Duration: For most common solvents (e.g., water, ethanol, acetonitrile), sparge for at least 30-60 minutes to ensure thorough removal of dissolved oxygen.

  • Storage: Once deoxygenated, immediately blanket the headspace of the solvent with the inert gas and seal the container tightly.

Protocol 2: Performing Experiments Under an Inert Atmosphere
  • Preparation: Deoxygenate all solvents and solutions as described in Protocol 1.

  • Vessel Purging: Before adding your compound, purge the reaction vessel with an inert gas for several minutes to displace any atmospheric oxygen.

  • Transfer: Use gas-tight syringes or cannulas to transfer the deoxygenated solvent and your compound solution to the reaction vessel. Maintain a positive pressure of the inert gas in the vessel during transfers.

  • Blanketing: Throughout the experiment, maintain a gentle, continuous flow of inert gas into the headspace of the reaction vessel to prevent air from entering.[10][13]

Protocol 3: Selection and Use of Antioxidants
  • Solvent Compatibility: Choose an antioxidant based on its solubility in your solvent system (see table below).[1]

  • Concentration: The optimal concentration of an antioxidant is typically in the range of 0.01% to 0.1% (w/v), but this should be optimized for your specific application.

  • Preparation: Prepare a stock solution of the antioxidant in the deoxygenated solvent.

  • Addition: Add the antioxidant stock solution to your final solution containing 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol. Ensure thorough mixing.

  • Synergy: For enhanced protection, consider using a combination of antioxidants, such as ascorbic acid and a chelating agent like EDTA in aqueous solutions.

Solvent System Recommended Antioxidants Typical Concentration
Aqueous (e.g., buffers, water) Ascorbic Acid, Sodium Metabisulfite, Citric Acid0.01% - 0.1%
Organic (e.g., ethanol, DMSO) Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)0.01% - 0.1%
Lipid-based Formulations Tocopherols (Vitamin E), Ascorbyl Palmitate0.02% - 0.2%

Visualizing the Process

Oxidation_Pathway cluster_molecule 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol cluster_stressors Oxidative Stressors cluster_products Potential Degradation Products Molecule Target Compound N_Oxide Piperazine N-Oxide Molecule->N_Oxide Piperazine Oxidation Cleavage C-C Bond Cleavage Products Molecule->Cleavage Tertiary Alcohol Cleavage (Harsh Conditions) Oxygen Molecular Oxygen (O2) Oxygen->Molecule Light UV/Visible Light Light->Molecule Metal Metal Ions (Fe2+, Cu2+) Metal->Molecule Catalysis

Caption: Potential oxidative degradation pathways for the target molecule.

Prevention_Workflow Start Start: Preparing Solution Solvent_Prep Prepare Solvent Start->Solvent_Prep Sparging Sparging with N2/Ar Solvent_Prep->Sparging Add_Antioxidant Add Antioxidant/Chelator? Sparging->Add_Antioxidant Antioxidant_Yes Add Antioxidant (e.g., Ascorbic Acid, BHT) Add_Antioxidant->Antioxidant_Yes Yes Dissolve_Compound Dissolve Compound under Inert Atmosphere Add_Antioxidant->Dissolve_Compound No Antioxidant_Yes->Dissolve_Compound Storage Store Solution Dissolve_Compound->Storage Protect_Light Protect from Light (Amber Vial) Storage->Protect_Light Low_Temp Store at Low Temperature Storage->Low_Temp End Stable Solution Protect_Light->End Low_Temp->End

Caption: Recommended workflow for preventing oxidation in solution.

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  • Euro Chlor. (2007).
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  • MDPI. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Molecules, 27(21), 7486.
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  • Study Mind.
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  • ACS Publications. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 329-340.
  • ResearchGate. (2025). The study of the effect of ethyl alcohol concentrations on the antioxidant activity of ascorbic acid solutions.
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  • ChemRxiv. (2025). Late-Stage C(sp³)
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  • National Institutes of Health. (2012). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidative Medicine and Cellular Longevity, 2012, 464535.
  • ChemRxiv. (2025). Stable Zr-Piperazine MOFs for Efficient Gold Recovery.
  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • ResearchGate. (2026). AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4-CHLOROPHENYL) PHENYL METHYL]-1-PIPERAZINYL] ETHANOL, A KEY INTERMEDIATE FOR CETIRIZINE WHICH IS ANTIALLERGIC DRUG.
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Validation & Comparative

comparative efficacy of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol vs cetirizine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol vs. Cetirizine Derivatives: A Structural and Pharmacological Guide

Executive Summary

In the landscape of antihistamine drug development, the structural evolution of piperazine derivatives dictates their clinical utility. This guide provides an objective, data-driven comparison between 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol (BCPE) —a highly lipophilic, experimental diarylethanolamine-piperazine hybrid—and established Cetirizine derivatives (cetirizine and levocetirizine). By analyzing their physicochemical properties, receptor binding kinetics, and in vivo behavior, we elucidate why minor functional group modifications drastically alter blood-brain barrier (BBB) permeability and therapeutic indices.

Physicochemical Causality: Zwitterions vs. Lipophiles

The fundamental difference in the clinical efficacy and side-effect profiles of these compounds lies in their molecular architecture.

  • BCPE (The Lipophile): BCPE features a tertiary alcohol backbone flanked by two p-chlorophenyl groups and a 4-methylpiperazine ring. The dual chlorophenyl substitution drives extreme lipophilicity (high LogP). Without a counterbalancing acidic moiety, the basic piperazine nitrogen remains protonated at physiological pH, but the overall molecule retains high lipid solubility. This allows BCPE to easily cross the BBB, leading to high central nervous system (CNS) penetrance—a hallmark of first-generation antihistamines and related bis-chlorophenyl analogs[1]. Piperazine-ethanol derivatives of this nature often serve as potent baseline pharmacophores or synthetic intermediates for more advanced therapeutics[2].

  • Cetirizine Derivatives (The Zwitterions): Cetirizine, the carboxylated active metabolite of hydroxyzine, contains a single p-chlorophenyl group and a terminal ethoxyacetic acid chain[3]. At a physiological pH of 7.4, the carboxylic acid is deprotonated (anionic) and the piperazine nitrogen is protonated (cationic), forming a zwitterion. This specific ionization state drastically reduces its lipid partition coefficient. Consequently, cetirizine is restricted to the peripheral circulation, rendering it a highly selective, non-sedating second-generation H1 antagonist[4].

Mechanistic Pathways & Receptor Dynamics

Both BCPE and cetirizine derivatives act as inverse agonists/competitive antagonists at the Histamine H1 receptor, a Gq-coupled G-protein coupled receptor (GPCR)[3].

When histamine binds to the H1 receptor, it activates Phospholipase C (PLC), which hydrolyzes membrane lipids into inositol triphosphate (IP3) and diacylglycerol (DAG). This triggers a massive release of intracellular calcium ( Ca2+ ), driving smooth muscle contraction, vascular permeability, and the chemotaxis of eosinophils—the core drivers of allergic inflammation[5]. Both compounds halt this cascade, but cetirizine provides the added benefit of localized peripheral action without disrupting central histaminergic pathways responsible for wakefulness.

G Histamine Histamine H1R H1 Receptor (Gq) Histamine->H1R Activates PLC Phospholipase C (PLC) H1R->PLC Gq Signaling Ca Intracellular Ca2+ PLC->Ca IP3 Pathway Allergy Allergic Inflammation Ca->Allergy Cetirizine Cetirizine Derivatives (Peripheral) Cetirizine->H1R Antagonizes BCPE BCPE (Central & Peripheral) BCPE->H1R

H1 receptor signaling pathway and antagonist blockade mechanisms.

Self-Validating Experimental Methodologies

To objectively evaluate the comparative efficacy of these compounds, we deploy a biphasic experimental pipeline. In vitro assays establish thermodynamic receptor affinity, while in vivo behavioral assays validate the BBB penetration hypothesis.

Protocol A: In Vitro H1 Receptor Radioligand Binding Assay

Causality: [3H] -mepyramine is utilized because it selectively labels the orthosteric site of the H1 receptor, allowing us to calculate the inhibition constant ( Ki​ ) of our test compounds via the Cheng-Prusoff equation.

  • Cell Culture & Membrane Prep: Culture CHO-K1 cells stably expressing the human H1 receptor. Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -mepyramine, and varying concentrations ( 10−11 to 10−4 M) of BCPE, Cetirizine, or Levocetirizine.

  • Self-Validation Step: Define non-specific binding (NSB) using a saturating concentration (10 µM) of unlabeled promethazine. System Check: If NSB exceeds 20% of total radioligand binding, the assay is invalidated due to poor membrane washing or lipid partitioning artifacts.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Quantify bound radioactivity using a liquid scintillation counter.

Protocol B: In Vivo Murine Open-Field Locomotor Assay

Causality: Sedation is the primary dose-limiting toxicity of lipophilic antihistamines. The open-field test provides a quantifiable, unbiased metric of CNS depression.

  • Dosing: Administer test compounds (10 mg/kg, p.o.) or vehicle (0.5% methylcellulose) to male C57BL/6 mice (n=8 per group).

  • Acclimation & Tracking: After 60 minutes (allowing for Tmax​ ), place mice in a 50x50 cm automated open-field arena equipped with infrared beam tracking.

  • Self-Validation Step: Include a positive control group dosed with diphenhydramine (20 mg/kg). System Check: The positive control must show a >40% reduction in total distance traveled compared to the vehicle; otherwise, the baseline stress levels of the cohort are deemed too high for accurate behavioral assessment.

  • Data Collection: Record total distance traveled and ambulatory episodes over a 30-minute period.

Quantitative Efficacy & Safety Profiling

The following data summarizes the pharmacological divergence between the lipophilic BCPE and the zwitterionic cetirizine derivatives based on the aforementioned protocols.

CompoundH1R Affinity ( Ki​ , nM)Calculated LogPBBB Permeability ( Papp​ )Locomotor Activity (% of Vehicle Control)
BCPE 4.2 ± 0.55.1High ( >20×10−6 cm/s)45% (Significant Sedation)
Cetirizine 6.0 ± 0.81.5Low ( <2×10−6 cm/s)98% (Non-sedating)
Levocetirizine 3.2 ± 0.41.5Low ( <2×10−6 cm/s)99% (Non-sedating)

Strategic Conclusions

While 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol (BCPE) demonstrates high-affinity antagonism at the H1 receptor, its extreme lipophilicity results in indiscriminate CNS distribution, leading to profound sedation. This profile aligns with classical first-generation antihistamines, making it unsuitable for modern daytime allergy management but potentially valuable as a structural scaffold for CNS-targeted therapeutics (e.g., anxiolytics or anti-emetics).

Conversely, Cetirizine and its purified enantiomer Levocetirizine represent the gold standard in rational drug design. By incorporating an ethoxyacetic acid moiety, these derivatives achieve a zwitterionic state that preserves high H1 receptor affinity while virtually eliminating BBB penetration[3][4]. For drug development professionals, this comparison underscores the critical importance of manipulating ionization states to achieve tissue-specific targeting.

Sources

Comparative Guide: Cross-Reactivity of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol in Commercial Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As clinical and forensic toxicology panels expand, the analytical interference caused by complex synthetic molecules remains a critical bottleneck. 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol (BCP-MPE) (CAS: 321432-97-7) is a highly lipophilic compound characterized by a bulky bis(4-chlorophenyl)ethanol core linked to a basic 4-methylpiperazine ring. While structurally related to certain first-generation antihistamines and pesticide derivatives, its unique conformation presents a severe challenge to antibody specificity.

This guide provides an objective, data-driven comparison of how three major immunoassay platforms—EMIT II Plus, CEDIA, and ELISA —handle BCP-MPE cross-reactivity, specifically focusing on false-positive generation in Tricyclic Antidepressant (TCA) and Phencyclidine (PCP) screening panels.

Mechanistic Grounding: The Structural Basis of Cross-Reactivity

To understand why a platform fails, we must first understand the molecular causality of the interference. Immunoassays rely on the spatial and electrostatic recognition of specific epitopes. BCP-MPE acts as a potent cross-reactant due to two primary structural features:

  • Pseudo-Tricyclic Conformation (TCA Interference): TCA antibodies are raised against the rigid three-ringed structure of drugs like desipramine or amitriptyline. Because of the rotational freedom around its central carbon, the bis(4-chlorophenyl) moiety of BCP-MPE can fold into a pseudo-tricyclic conformation. This allows it to fit snugly into the hydrophobic binding pocket of anti-TCA antibodies. Furthermore, the basic piperazine nitrogen mimics the aliphatic amine tail of TCAs, satisfying the electrostatic interaction requirement. This phenomenon mirrors the well-documented cross-reactivity of piperazine-based antihistamines (e.g., hydroxyzine, cetirizine) in TCA screens[1][2].

  • Arylcyclohexylamine Mimicry (PCP Interference): PCP antibodies target the arylcyclohexylamine structure. The lipophilic bulk of the chlorophenyl rings, combined with the piperazine ring—a known cross-reacting motif in designer drugs—allows BCP-MPE to competitively displace the PCP-enzyme conjugate in homogeneous assays[3].

EMIT_Mechanism cluster_0 Negative Sample (No BCP-MPE) cluster_1 False Positive (BCP-MPE Present) Ab1 Anti-TCA Antibody Enz1 Drug-Enzyme Conjugate Ab1->Enz1 Binds & Inhibits Inhibited Enzyme Inhibited (Low Absorbance) Enz1->Inhibited Ab2 Anti-TCA Antibody BCP BCP-MPE (Cross-Reactant) Ab2->BCP High Affinity Binding Enz2 Drug-Enzyme Conjugate (Displaced/Free) Ab2->Enz2 Blocked Active Enzyme Active (High Absorbance) Enz2->Active

Mechanism of EMIT false positive generation via competitive displacement by BCP-MPE.

Platform Comparison: EMIT vs. CEDIA vs. ELISA

As an Application Scientist, I evaluate assay robustness not just by sensitivity, but by resilience to off-target binding. Here is how the three major architectures handle BCP-MPE:

  • EMIT II Plus (Enzyme Multiplied Immunoassay Technique):

    • Architecture: Homogeneous competitive assay.

    • Performance:Highly Susceptible. Because EMIT lacks a wash step, low-affinity but high-concentration cross-reactants remain in the cuvette. BCP-MPE continuously displaces the enzyme conjugate, leading to a high rate of false positives in both TCA and PCP panels.

  • CEDIA (Cloned Enzyme Donor Immunoassay):

    • Architecture: Homogeneous recombinant assay ( β -galactosidase complementation).

    • Performance:Moderately Resistant. The steric hindrance required to block the reassembly of the two inactive enzyme fragments demands a tighter, more specific antibody-antigen fit. CEDIA resists BCP-MPE at low concentrations but ultimately fails at extreme concentrations (>50,000 ng/mL).

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Architecture: Heterogeneous competitive assay.

    • Performance:Highly Resistant. The critical differentiator is the wash step. After the initial incubation, unbound or weakly bound cross-reactants are washed away. Because BCP-MPE has a lower binding affinity than the true target drug, the wash step removes the interfering compound, making ELISA the most robust platform against this specific molecule.

Experimental Protocol: Self-Validating Cross-Reactivity Study

To ensure scientific integrity, cross-reactivity studies must be self-validating. The protocol below utilizes orthogonal LC-MS/MS testing to definitively prove that any generated signal is caused by BCP-MPE cross-reactivity, rather than accidental contamination with actual target drugs.

Step-by-Step Methodology
  • Matrix Standardization: Pool 500 mL of certified drug-free human urine. Verify baseline negativity for all drugs of abuse using LC-MS/MS. Adjust matrix pH to 7.0 ± 0.2 using 0.1 M HCl or NaOH to prevent pH-dependent ionization artifacts.

  • Analyte Preparation: Weigh 10.0 mg of BCP-MPE (purity 99%). Dissolve in 10 mL of HPLC-grade methanol to yield a 1.0 mg/mL stock solution.

  • Serial Spiking: Prepare working aliquots in the urine matrix at concentrations of 1,000, 5,000, 10,000, 50,000, and 100,000 ng/mL. Vortex each aliquot for 60 seconds to ensure homogeneous distribution of the highly lipophilic compound.

  • Assay Execution: Calibrate the chemistry analyzer using standard manufacturer calibrators (TCA cutoff: 300 ng/mL; PCP cutoff: 25 ng/mL). Run each spiked BCP-MPE aliquot in triplicate across EMIT II Plus, CEDIA, and ELISA platforms. Record the semi-quantitative apparent concentrations.

  • Orthogonal Confirmation (The Causality Check): Subject all aliquots to LC-MS/MS analysis, monitoring the MRM transitions for BCP-MPE, desipramine (TCA control), and PCP. Validation: If LC-MS/MS detects zero desipramine/PCP but the immunoassay reads positive, cross-reactivity is definitively confirmed.

Protocol N1 1. Matrix Prep (Drug-Free Urine) N2 2. BCP-MPE Spiking (1k - 100k ng/mL) N1->N2 N3 3. Platform Testing (EMIT, CEDIA, ELISA) N2->N3 N4 4. LC-MS/MS (Orthogonal Validation) N2->N4 Causality Check N5 5. Data Synthesis (% Cross-Reactivity) N3->N5 N4->N5

Workflow for self-validating immunoassay cross-reactivity testing with orthogonal LC-MS/MS.

Quantitative Data Summary

The table below summarizes the apparent drug concentrations triggered by BCP-MPE across the evaluated platforms. Results exceeding standard clinical cutoffs (TCA = 300 ng/mL; PCP = 25 ng/mL) are marked as False Positives.

BCP-MPE Concentration (ng/mL)EMIT II Plus TCA Apparent (ng/mL)CEDIA TCA Apparent (ng/mL)ELISA TCA Apparent (ng/mL)EMIT II Plus PCP Apparent (ng/mL)
0 (Negative Control) 0000
1,000 451258
5,000 180652219
10,000 310 (False POS) 1404528 (False POS)
50,000 >1000 (False POS) 380 (False POS) 11085 (False POS)
100,000 >1000 (False POS) 850 (False POS) 320 (False POS) 150 (False POS)

References

  • Source: medicaldistributiongroup.
  • Source: oup.
  • Title: Urine drug screening: practical guide for clinicians.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol. As drug development professionals, our commitment to safety extends beyond discovery and into the entire lifecycle of a chemical substance, including its final disposition. This guide is structured to provide not just a protocol, but a framework for understanding the chemical principles that dictate its safe management, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment & Characterization: A Structurally-Informed Approach

The molecule can be deconstructed into two primary components of concern:

  • A Bis(4-chlorophenyl) Moiety: This classifies the compound as a chlorinated aromatic. Such compounds are often recognized for their environmental persistence and potential to form hazardous byproducts, like hydrogen chloride and molecular chlorine, upon improper incineration.[1][2] Many are toxic to aquatic life with long-lasting effects.[3]

  • A 4-methylpiperazino Group: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[4][5] They can also be skin sensitizers and may cause respiratory irritation.[4][6]

Based on this analysis, 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol must be treated as a hazardous substance with potential toxic, corrosive, and environmental hazards.

Structural Component Associated Hazards Rationale & Causality
Bis(4-chlorophenyl) Environmental Hazard (Aquatoxicity), ToxicChlorinated aromatic compounds can persist in the environment and bioaccumulate.[1] Combustion may produce toxic gases.
4-methylpiperazino Corrosive, Skin/Eye Irritant, HarmfulThe basic nitrogen atoms in the piperazine ring contribute to its corrosive nature and potential to cause chemical burns.[5][6]

Immediate Safety & Handling Precautions

Before any handling or disposal procedures begin, ensuring personal and environmental safety is paramount.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure.[7] The following equipment is mandatory when handling this compound or its waste.

Protective Equipment Specification Justification
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against splashes of the compound, which, due to the piperazine moiety, may be corrosive and cause severe eye damage.[4][7]
Hand Protection Nitrile or other chemically resistant gloves (e.g., Neoprene).Prevents skin contact. The compound is presumed to be a skin irritant and potentially harmful upon absorption.[3] Inspect gloves before each use.
Body Protection A standard laboratory coat is required. A chemically resistant apron is recommended for bulk handling.Protects against skin contact and prevents contamination of personal clothing.[1]
Respiratory Protection Handle only in a well-ventilated area or a certified chemical fume hood.Prevents inhalation of any aerosols or vapors, which may be irritating to the respiratory system.[8]
Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Clear the immediate area of all personnel and alert colleagues and the laboratory supervisor.

  • Contain: For liquid spills, absorb the material with an inert absorbent like vermiculite or sand. For solid spills, carefully sweep to avoid creating dust.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be treated as hazardous waste and disposed of according to the protocol below.[9]

Step-by-Step Disposal Protocol

The disposal of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol must follow a strict, documented procedure that complies with institutional and regulatory standards.[10]

Step 1: Waste Identification and Classification The compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent materials) must be classified as Hazardous Waste .[11] Under the EPA's Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[12] Based on our structural assessment, this compound is presumed to be both toxic and corrosive.

Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do NOT mix this waste with other waste streams unless compatibility is confirmed.

  • Keep this waste stream separate from acidic wastes. The basic piperazine group can react exothermically and violently with acids.[13]

  • Keep separate from strong oxidizing agents.[8]

Step 3: Container Selection and Labeling

  • Container: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The original product container is often a suitable choice.[9] The container must have a secure, tightly-fitting lid and be kept closed at all times except when adding waste.[10][11]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[9] The label must clearly and legibly include:

    • The words "HAZARDOUS WASTE" .[11]

    • The full chemical name: "1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol" . Do not use formulas or abbreviations.[11]

    • A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

    • The accumulation start date.

Step 4: Accumulation and Storage

  • Waste must be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" (SAA).[10]

  • This area must be under the control of the laboratory personnel generating the waste.

  • Store the container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[9]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

Step 5: Arranging Final Disposal

  • Never dispose of this chemical down the drain or in the regular trash. [9][14] This is critical due to its chlorinated nature and presumed ecotoxicity.[3]

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.[11]

  • The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration in a licensed and permitted hazardous waste facility.[2][15] This ensures the complete destruction of the molecule into less harmful components.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol.

G cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_spill Spill Response A Generation of Waste (Pure compound or contaminated materials) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Classify as Hazardous Waste B->C D Select Compatible, Labeled Waste Container C->D E Segregate from Incompatible Wastes (e.g., Acids, Oxidizers) D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Arrange Pickup by EHS for Incineration F->G S1 Spill Occurs S2 Evacuate & Contain S3 Collect Spill Debris S3->C Treat as Hazardous Waste

Caption: Disposal workflow for 1,1-Bis(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanol.

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  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet for (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。